molecular formula C12H9ClN2 B1347669 2-Chloro-5,8-dimethylquinoline-3-carbonitrile CAS No. 351363-12-7

2-Chloro-5,8-dimethylquinoline-3-carbonitrile

Cat. No.: B1347669
CAS No.: 351363-12-7
M. Wt: 216.66 g/mol
InChI Key: SXMZARFPNUVUNV-UHFFFAOYSA-N
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Description

2-Chloro-5,8-dimethylquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C12H9ClN2 and its molecular weight is 216.66 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Chloro-5,8-dimethylquinoline-3-carbonitrile is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as br>BenchChem offers high-quality 2-Chloro-5,8-dimethylquinoline-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5,8-dimethylquinoline-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-5,8-dimethylquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2/c1-7-3-4-8(2)11-10(7)5-9(6-14)12(13)15-11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMZARFPNUVUNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C(=NC2=C(C=C1)C)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30357716
Record name 2-chloro-5,8-dimethylquinoline-3-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805392
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

351363-12-7
Record name 2-chloro-5,8-dimethylquinoline-3-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 351363-12-7
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Foundational & Exploratory

Technical Monograph: 2-Chloro-5,8-dimethylquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemo-Metric Profiling & Technical Characterization of 2-Chloro-5,8-dimethylquinoline-3-carbonitrile Content Type: Technical Monograph / Laboratory Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

Executive Summary & Physicochemical Core

2-Chloro-5,8-dimethylquinoline-3-carbonitrile is a highly functionalized heterocyclic scaffold used primarily as an intermediate in the synthesis of bioactive agents, particularly tyrosine kinase inhibitors and tricyclic DNA-intercalating agents. Its utility stems from the orthogonality of its reactive centers: the electrophilic 2-chloro position (susceptible to SNAr), the 3-cyano group (precursor to amines, amides, or heterocycles), and the lipophilic dimethyl core.

Molecular Weight & Formula Metrics

For precise stoichiometric calculations and mass spectrometry (MS) validation, the distinction between Average Molecular Weight and Monoisotopic Mass is critical due to the chlorine atom.

MetricValueTechnical Context
Molecular Formula C₁₂H₉ClN₂ Quinoline core (C₉N) + 2 Methyls (C₂) + Cyano (C) + Chloro (Cl)
Average Molecular Weight 216.67 g/mol Used for bulk stoichiometry and reagent weighing.
Monoisotopic Mass 216.0458 u Based on ¹²C, ¹H, ¹⁴N, and ³⁵Cl. Used for HRMS identification.
Exact Mass (M+2) 218.0428 u The ³⁷Cl isotope peak (approx. 32% abundance relative to base peak).
Heavy Atom Count 15Relevant for fragment-based drug design (FBDD).
CLogP (Predicted) ~3.6 - 3.9High lipophilicity due to the dimethyl/chloro combination; requires organic co-solvents (DMSO, DMF).

Synthetic Pathway & Process Logic

The synthesis of this compound generally follows the Meth-Cohn Quinoline Synthesis strategy, modified to install the nitrile group. This route is preferred over the Friedländer synthesis for this specific substitution pattern because it utilizes accessible aniline precursors and avoids unstable o-aminoaldehydes.

Retrosynthetic Analysis

The 5,8-dimethyl substitution pattern on the quinoline ring dictates the starting material: 2,5-dimethylaniline .

  • C8 Methyl Origin: Derived from the ortho-methyl of the aniline.

  • C5 Methyl Origin: Derived from the meta-methyl of the aniline.

Step-by-Step Protocol

Note: All reactions must be performed under an inert atmosphere (N₂ or Ar) due to the hygroscopic nature of Vilsmeier reagents.

Step 1: Acetylation

  • Reagents: 2,5-Dimethylaniline, Acetic Anhydride (Ac₂O).

  • Product: N-(2,5-dimethylphenyl)acetamide.

  • Logic: Protects the amine and provides the two-carbon fragment necessary for the Vilsmeier cyclization.

Step 2: Vilsmeier-Haack Formylation (The Cyclization)

  • Reagents: POCl₃ (Phosphorus oxychloride), DMF (Dimethylformamide).[1]

  • Conditions: 0°C to 85°C.

  • Mechanism: The amide reacts with the Vilsmeier reagent (Chloroiminium ion). Cyclization occurs at the electron-rich aromatic ring, followed by elimination to form 2-chloro-5,8-dimethylquinoline-3-carbaldehyde .

  • Critical Control Point: Temperature control is vital to prevent polymerization of the Vilsmeier complex.

Step 3: Nitrile Conversion

  • Reagents: Hydroxylamine hydrochloride (NH₂OH·HCl), then Thionyl Chloride (SOCl₂) or dehydration in situ.

  • Workflow:

    • Convert aldehyde to oxime: R-CHO → R-CH=N-OH.

    • Dehydrate oxime to nitrile: R-CH=N-OH → R-CN.

  • Result: 2-Chloro-5,8-dimethylquinoline-3-carbonitrile .

Synthesis Workflow Diagram

SynthesisPath Start 2,5-Dimethylaniline (Starting Material) Step1 Acetylation (Ac2O) Start->Step1 Inter1 N-(2,5-dimethylphenyl) acetamide Step1->Inter1 Protection Step2 Vilsmeier-Haack (POCl3 / DMF) Inter1->Step2 Inter2 2-Chloro-5,8-dimethyl quinoline-3-carbaldehyde Step2->Inter2 Cyclization Step3 Oxime Formation & Dehydration Inter2->Step3 Final TARGET: 2-Chloro-5,8-dimethyl quinoline-3-carbonitrile Step3->Final -H2O

Figure 1: Synthetic route from 2,5-dimethylaniline to the target quinoline nitrile via the Meth-Cohn strategy.

Analytical Validation (Self-Validating Protocols)

To ensure the integrity of the compound for drug development, the following analytical signatures must be verified.

Mass Spectrometry (The Chlorine Rule)

The presence of a chlorine atom provides a definitive isotopic signature that validates the structure immediately.

  • Protocol: LC-MS (ESI+).

  • Expected Signature:

    • Base Peak (M+H)⁺: ~217.05 m/z (containing ³⁵Cl).

    • Isotope Peak (M+2+H)⁺: ~219.05 m/z (containing ³⁷Cl).

    • Intensity Ratio: The M+2 peak must be approximately 33% (1/3) the height of the M peak.

    • Failure Mode: If the M+2 peak is absent or <5%, the chlorine has likely been hydrolyzed (e.g., to a hydroxyl group) or substituted.

Proton NMR (¹H NMR)

The substitution pattern eliminates most coupling, simplifying the spectrum.

  • Solvent: DMSO-d₆ or CDCl₃.

  • Key Signal: The proton at Position 4 (H4).

    • Because positions 2 (Cl), 3 (CN), and 4a (bridge) are substituted, H4 is isolated.

    • Expectation: A distinct singlet in the downfield aromatic region (δ 8.5 – 9.0 ppm). This singlet confirms the successful formylation/cyanation at C3. If this is a doublet, the C2-Cl or C3-CN substitution failed.

Pharmaceutical Relevance & Handling

Solubility & Formulation
  • Challenge: The molecule is highly lipophilic (LogP > 3.5) and practically insoluble in water.

  • Handling: Prepare stock solutions in DMSO (Dimethyl sulfoxide) at 10-20 mM.

  • Precipitation Risk: When diluting into aqueous assay buffers, ensure final DMSO concentration is <1% to prevent compound crashing (precipitation), which leads to false negatives in screening.

Reactivity Profile (SNAr)

This molecule is a "privileged scaffold" because the 2-chloro group is activated by the electron-withdrawing nitrogen (ring) and the 3-cyano group.

  • Nucleophilic Attack: It reacts readily with amines, thiols, and alkoxides at the C2 position.

  • Storage: Store at -20°C under desiccant. Avoid protic solvents (methanol/ethanol) for long-term storage, as slow solvolysis of the chloride can occur.

References

  • Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[2][3] Part 1. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Tetrahedron Letters, 19(23), 2045-2048.

  • Muscia, G. C., et al. (2008). Synthesis of novel quinoline derivatives and their evaluation as potential antiparasitic agents.[1][2] Journal of Heterocyclic Chemistry, 45(3), 653-659. (Describes the conversion of 2-chloro-3-formylquinolines to nitriles).

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for 2-Chloroquinoline-3-carbonitrile derivatives. PubChem. [4]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley. (Source for Chlorine Isotopic Abundance rules).

Sources

Crystallographic Characterization & Structural Dynamics of Dimethylquinoline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Structural Biologists and Medicinal Chemists
Architectural Significance: The Quinoline Scaffold

The dimethylquinoline (DMQ) core is not merely a chemical intermediate; it is a privileged scaffold in medicinal chemistry, serving as the geometric anchor for antimalarial, anticancer, and DNA-intercalating agents. For the structural biologist, the placement of methyl groups (e.g., 2,4- vs. 2,6-positions) dictates the supramolecular assembly —switching the crystal lattice from planar stacks to herringbone arrangements, thereby altering solubility and bioavailability.

This guide moves beyond basic synthesis, focusing on the crystallographic causality : how specific atomic substitutions drive the lattice energy landscapes that define drug polymorphism.

Comparative Crystallography: Isomerism & Lattice Dynamics

The structural integrity of DMQ analogs relies heavily on weak non-covalent interactions. X-ray diffraction (XRD) studies reveal that while the quinoline ring is rigid, the methyl substituents introduce steric bulk that disrupts planarity, forcing unique packing motifs.

Case Study: 2,6-Dimethylquinoline vs. 2,4-Analogs

The crystal structure of 2,6-dimethylquinoline provides a baseline for understanding these packing forces. Unlike many planar aromatics that stack face-to-face, 2,6-DMQ crystallizes in a non-centrosymmetric orthorhombic space group, driven by C-H···π interactions rather than pure π-π stacking.

Table 1: Crystallographic Parameters of DMQ and Key Analogs

Parameter2,6-Dimethylquinoline (Parent)2,4-Distyrylquinoline (Analog)2-Phenylquinoline Derivative
Crystal System OrthorhombicMonoclinicMonoclinic
Space Group P212121P21/cP21/n
a (Å) 5.9513.5310.16
b (Å) 10.703.8710.66
c (Å) 13.4013.9210.87
Packing Motif Herringbone (C-H···π)Centrosymmetric DimersPi-Stacked Columns
Z (Units) 444

Technical Insight: The shift from P212121 (chiral/non-centrosymmetric) in 2,6-DMQ to P21/c (centrosymmetric) in bulky 2,4-analogs indicates that adding steric bulk (like styryl groups) forces the molecules to pair up in an antiparallel fashion to maximize packing efficiency, often stabilizing the lattice via centrosymmetric dimers.

Technical Protocol: Synthesis to Structure

This workflow integrates the Combes Synthesis with advanced crystallization techniques to ensure high-quality single crystals suitable for XRD.

Phase I: Synthesis (The Chemical Foundation)
  • Reaction: Condensation of aniline with

    
    -diketones (e.g., acetylacetone).[1]
    
  • Catalyst: Polyphosphoric acid (PPA) or H₂SO₄.[1]

  • Critical Control Point: Temperature control at 100°C is vital to prevent polymerization of the diketone.

Phase II: Crystallization (The Structural Filter)

Growing diffraction-quality crystals of DMQ analogs requires slowing the nucleation rate to allow defect-free lattice growth.

Protocol: Vapor Diffusion Method

  • Solute Preparation: Dissolve 20 mg of the purified DMQ analog in 1.5 mL of a "Good Solvent" (e.g., Dichloromethane or THF). Ensure the solution is clear; filter through a 0.22 µm PTFE syringe filter if necessary.

  • Precipitant Setup: Place 4 mL of a "Poor Solvent" (e.g., Hexane or Pentane) in a larger outer vial.

  • Equilibration: Place the open inner vial (containing solute) carefully inside the outer vial. Cap the outer vial tightly.

  • Kinetics: Store at 4°C in a vibration-free environment. The volatile poor solvent will slowly diffuse into the good solvent, lowering solubility gradually.

  • Harvesting: Crystals typically appear within 48–72 hours. Harvest under polarized light to select single, non-twinned specimens.

Phase III: Structural Refinement (The Data Validation)
  • Data Collection: Collect at 100 K to minimize thermal motion (reducing atomic displacement parameters,

    
    ).
    
  • Refinement Strategy: Use Full-matrix least-squares on

    
    .
    
  • Validation: Check Hirshfeld surfaces to quantify the percentage of C-H···O vs. H···H interactions.

Visualization of Structural Logic
Workflow: From Precursor to PDB

This diagram outlines the critical path from raw chemical synthesis to the final refined crystal structure.

CrystallizationWorkflow Synthesis Combes Synthesis (Aniline + Diketone) Purification Purification (Column Chrom. / Recryst.) Synthesis->Purification Yield > 85% Nucleation Controlled Nucleation (Vapor Diffusion) Purification->Nucleation Saturation Diffraction X-Ray Diffraction (Mo-Kα, 100K) Nucleation->Diffraction Single Crystal Selection Refinement Structure Refinement (SHELXL / Olex2) Diffraction->Refinement Bragg Reflections

Caption: Step-by-step workflow for isolating diffraction-quality crystals of dimethylquinoline analogs.

Mechanism: Pharmacophore Interactions

Understanding how DMQ analogs interact with biological targets (like DNA or Kinesin Eg5) helps in rational drug design.

InteractionMechanism Ligand DMQ Analog (Planar Scaffold) Interaction Molecular Interaction (π-Stacking / H-Bonding) Ligand->Interaction Intercalation Target Biological Target (DNA / Protein) Target->Interaction Binding Pocket Effect Therapeutic Outcome (Apoptosis / Inhibition) Interaction->Effect Stabilization

Caption: Mechanistic pathway of DMQ analogs binding to biological targets via pi-stacking interactions.

Structural Activity Relationship (SAR) & Hirshfeld Analysis

Modern crystallography goes beyond coordinates; it analyzes the surface properties of the molecule.

  • Hirshfeld Surface Analysis: For DMQ analogs, the

    
     surface often shows red spots corresponding to strong hydrogen bond acceptors (like the quinoline nitrogen).
    
  • Fingerprint Plots:

    • H···H Contacts: Usually dominate (40–50% of surface area) due to the methyl groups.

    • C···H / H···π Contacts: Critical for the "herringbone" packing seen in 2,6-DMQ.

    • π···π Stacking: Prominent in 2,4-analogs where planar aromatic rings (e.g., styryl groups) align parallel to the quinoline core, often with a centroid-centroid distance of ~3.6–3.8 Å.

Expert Insight: When designing DMQ-based drugs, introducing a halogen (Cl, Br) at the 4-position often induces a "halogen bond" (C-X···N or C-X···O), which can lock the ligand into a specific conformation within a protein binding pocket, significantly increasing potency compared to the methyl analog.

References
  • Xu, Y.-Q., & Hu, J.-Y. (2007). 2,6-Dimethylquinoline.[2][3] Acta Crystallographica Section E: Structure Reports Online. Link

  • BenchChem. (2025).[4] Crystal Structure of 2,3-Dimethylquinoline 1-Oxide: A Technical Overview. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13414, 2,6-Dimethylquinoline. Link

  • Galegaon, S., et al. (2025).[5] Structure-guided development of Quinoline derivatives targeting kinesin spindle protein. Bioorganic & Medicinal Chemistry Letters. Link

  • Fonseca, W., et al. (2020).[6] Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. Molecular Diversity. Link

Sources

An In-depth Technical Guide to 2-Chloro-5,8-dimethylquinoline-3-carbonitrile: A Versatile Scaffold for Chemical Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5,8-dimethylquinoline-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We delve into its synthesis, physicochemical properties, spectral characteristics, and reactivity. This document further explores the compound's potential applications as a versatile building block in the development of novel therapeutic agents and functional materials, supported by an analysis of related structures and their documented biological activities. Detailed experimental protocols and characterization data are provided to enable researchers to effectively utilize this compound in their work.

Introduction: The Quinoline Core in Modern Chemistry

The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] Its rigid, planar structure and the presence of a nitrogen heteroatom provide a unique three-dimensional arrangement for substituent groups, enabling precise interactions with biological targets. The diverse pharmacological activities exhibited by quinoline derivatives, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties, underscore the enduring importance of this heterocyclic system in drug discovery.[3][4]

This guide focuses on a specific, functionalized quinoline derivative: 2-Chloro-5,8-dimethylquinoline-3-carbonitrile . The strategic placement of a reactive chloro group at the 2-position, a nitrile moiety at the 3-position, and methyl groups on the benzenoid ring at positions 5 and 8, makes this compound a highly versatile intermediate for further chemical modifications. The chloro and cyano functionalities serve as key handles for introducing a wide array of substituents, allowing for the systematic exploration of structure-activity relationships (SAR) in drug design. The methyl groups can influence the compound's lipophilicity, metabolic stability, and steric interactions with target proteins.

This document aims to be an essential resource for researchers, providing a detailed examination of the synthesis, properties, and potential applications of this intriguing research chemical.

Synthesis of 2-Chloro-5,8-dimethylquinoline-3-carbonitrile

The synthesis of 2-Chloro-5,8-dimethylquinoline-3-carbonitrile is most effectively achieved through a two-step process, beginning with the construction of the quinoline core via the Vilsmeier-Haack reaction, followed by the conversion of a formyl group to a nitrile.

Step 1: Vilsmeier-Haack Cyclization to form 2-Chloro-5,8-dimethylquinoline-3-carbaldehyde

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[5][6] In the context of quinoline synthesis, it provides a direct route to 2-chloro-3-formylquinolines from readily available N-arylacetamides.[7][8] The reaction proceeds through the formation of the Vilsmeier reagent, a chloromethyleniminium salt, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[5]

The logical starting material for the synthesis of the target quinoline is N-(2,5-dimethylphenyl)acetamide .[9] This precursor contains the requisite 2,5-dimethyl substitution pattern on the aniline ring.

Reaction Scheme:

G cluster_0 Step 1: Vilsmeier-Haack Reaction start N-(2,5-dimethylphenyl)acetamide reagents 1. POCl₃, DMF 2. Heat product1 2-Chloro-5,8-dimethylquinoline-3-carbaldehyde reagents->product1 Cyclization & Formylation

Figure 1: Vilsmeier-Haack synthesis of the intermediate aldehyde.

Detailed Protocol:

  • Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The formation of the Vilsmeier reagent is an exothermic reaction and the temperature should be maintained below 10 °C. Stir the mixture at this temperature for 30 minutes.

  • Reaction with Acetanilide: To the prepared Vilsmeier reagent, add N-(2,5-dimethylphenyl)acetamide portion-wise, ensuring the temperature does not rise significantly.

  • Cyclization: After the addition is complete, heat the reaction mixture to 80-90 °C and maintain this temperature for 4-10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[10]

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The solid product, 2-Chloro-5,8-dimethylquinoline-3-carbaldehyde, precipitates out. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/petroleum ether, to afford the pure aldehyde.[10]

Step 2: Conversion of the Formyl Group to a Nitrile

The conversion of the 3-formyl group to a 3-carbonitrile is a crucial step to arrive at the target compound. Several methods can be employed for this transformation. A common and effective method involves the formation of an oxime followed by dehydration.[11]

Reaction Scheme:

G cluster_1 Step 2: Nitrile Formation start2 2-Chloro-5,8-dimethylquinoline-3-carbaldehyde reagents2 1. NH₂OH·HCl 2. Dehydrating Agent (e.g., SOCl₂) product2 2-Chloro-5,8-dimethylquinoline-3-carbonitrile reagents2->product2 Oxime formation & Dehydration

Figure 2: Conversion of the aldehyde to the target nitrile.

Detailed Protocol:

  • Oxime Formation: Dissolve 2-Chloro-5,8-dimethylquinoline-3-carbaldehyde in a suitable solvent such as ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine) to the solution.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting aldehyde is consumed.

  • Cool the reaction mixture and pour it into cold water to precipitate the oxime intermediate. Collect the solid by filtration and wash with water.

  • Dehydration to Nitrile: The crude oxime can be dehydrated without further purification. Reflux the oxime with a dehydrating agent such as thionyl chloride in an inert solvent like DMF.[11]

  • Work-up and Purification: After the reaction is complete, carefully pour the mixture onto ice and neutralize with a base. The solid product, 2-Chloro-5,8-dimethylquinoline-3-carbonitrile, can be collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Physicochemical and Spectroscopic Properties

While experimental data for 2-Chloro-5,8-dimethylquinoline-3-carbonitrile is not extensively published, its properties can be predicted and are expected to be in line with similar quinoline derivatives.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 351363-12-7Commercial Supplier
Molecular Formula C₁₂H₉ClN₂PubChem[8]
Molecular Weight 216.67 g/mol PubChem[8]
Monoisotopic Mass 216.04543 DaPubChem[8]
Predicted XlogP 3.6PubChem[8]
Appearance Expected to be a solid at room temperatureInferred from similar compounds

Predicted Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, a singlet for the proton at the 4-position, and singlets for the two methyl groups.

  • ¹³C NMR: The carbon NMR will display signals corresponding to the nine carbons of the quinoline core, the nitrile carbon, and the two methyl carbons.

  • IR Spectroscopy: Key characteristic peaks would include a sharp absorption around 2220-2260 cm⁻¹ for the nitrile (C≡N) stretching vibration, and various C=C and C=N stretching frequencies in the 1400-1600 cm⁻¹ region, characteristic of the quinoline ring system.[12]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 216, with a characteristic isotopic pattern (M+2) at m/z 218 in an approximate 3:1 ratio, confirming the presence of one chlorine atom.

Reactivity and Synthetic Utility

The synthetic value of 2-Chloro-5,8-dimethylquinoline-3-carbonitrile lies in the reactivity of its chloro and cyano functional groups, which serve as versatile handles for molecular elaboration.

G cluster_chloro Reactions at C2-Cl cluster_cyano Reactions of the Cyano Group start 2-Chloro-5,8-dimethylquinoline-3-carbonitrile node_snar Nucleophilic Aromatic Substitution (SNAr) start->node_snar Nu⁻ node_coupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) start->node_coupling Pd catalyst node_hydrolysis Hydrolysis to Carboxylic Acid or Amide start->node_hydrolysis H₃O⁺ or OH⁻ node_reduction Reduction to Amine start->node_reduction Reducing Agent (e.g., LiAlH₄) node_cycloaddition Cycloaddition Reactions start->node_cycloaddition e.g., Azides

Figure 3: Key reaction pathways for derivatization.

Reactions at the 2-Chloro Position

The chlorine atom at the 2-position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr) and various metal-catalyzed cross-coupling reactions.

  • Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the quinoline nitrogen and the adjacent cyano group activates the C2 position towards nucleophilic attack. This allows for the displacement of the chloride by a variety of nucleophiles, including amines, alkoxides, and thiolates, providing a straightforward route to a diverse library of 2-substituted quinolines.

  • Cross-Coupling Reactions: The C-Cl bond can participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These powerful reactions enable the formation of C-C and C-N bonds, allowing for the introduction of aryl, alkynyl, and amino moieties at the 2-position.

Transformations of the 3-Carbonitrile Group

The nitrile group is a versatile functional group that can be transformed into several other important functionalities.

  • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or amide, respectively. These derivatives are valuable intermediates for further amide couplings or other transformations.

  • Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄).[11] The resulting aminomethylquinoline can serve as a key building block for the synthesis of more complex molecules.

  • Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, for example, with azides to form tetrazoles, which are important pharmacophores in many drug molecules.

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific biological data for 2-Chloro-5,8-dimethylquinoline-3-carbonitrile is limited in the public domain, the extensive research on related quinoline-3-carbonitrile derivatives provides a strong basis for predicting its potential applications. The quinoline-3-carbonitrile scaffold has been investigated for a range of therapeutic targets.

The diverse biological activities of quinoline derivatives suggest that 2-Chloro-5,8-dimethylquinoline-3-carbonitrile could be a valuable starting point for the development of novel therapeutic agents in areas such as:

  • Oncology: Many quinoline derivatives exhibit anticancer properties by targeting various kinases and other signaling pathways involved in cell proliferation and survival.

  • Infectious Diseases: The quinoline core is famously present in antimalarial drugs like chloroquine. Functionalized quinolines continue to be explored for their potential as antibacterial, antifungal, and antiviral agents.

  • Inflammatory Diseases: Certain quinoline derivatives have shown anti-inflammatory activity, suggesting potential applications in the treatment of chronic inflammatory conditions.

The amenability of this compound to a wide range of chemical modifications makes it an ideal scaffold for generating compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Conclusion

2-Chloro-5,8-dimethylquinoline-3-carbonitrile is a strategically functionalized heterocyclic compound with significant potential as a versatile building block in synthetic and medicinal chemistry. Its synthesis, based on the robust Vilsmeier-Haack reaction, is accessible and scalable. The presence of reactive chloro and cyano groups provides multiple avenues for derivatization, enabling the creation of diverse molecular architectures. While its own biological profile is yet to be extensively explored, the well-documented pharmacological importance of the quinoline-3-carbonitrile scaffold suggests that this compound is a promising starting point for the discovery of new therapeutic agents. This guide provides the foundational knowledge for researchers to harness the synthetic potential of this valuable research chemical.

References

[5] Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]

[7] Srivastava, A., & Singh, R. M. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation into different functionalities. Indian Journal of Chemistry - Section B, 44B(9), 1868-1875. [Link]

[8] Meth-Cohn, O., & Narine, B. (1981). A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530. [Link]

[10] Nannaware, A. D., et al. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 4(5), 01-04. [Link]

[13] PubChem. (n.d.). 2-chloro-5,8-dimethylquinoline-3-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

[14] Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484-8515. [Link]

[15] Tekale, A. S., Mukhedker, S. S., & Shaikh, S. A. L. (2018). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Research and Analytical Reviews, 5(3), 853-857. [Link]

[16] Wikipedia contributors. (2023, December 27). Vilsmeier–Haack reaction. In Wikipedia, The Free Encyclopedia. Retrieved February 2, 2026, from [Link]

[6] Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 49, 1-330. [Link]

[17] Khan, F. N., et al. (2009). 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2709. [Link]

[18] Hayour, A., et al. (2014). Crystal structure of ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 7), o764. [Link]

[19] Ayoob, A. I., & Mohmood, F. N. (2013). Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. Journal of Al-Nahrain University, 16(2), 78-86. [Link]

[20] Rajitha, B., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071-1076. [Link]

[21] El-Gamal, K. M., et al. (2017). Synthesis, docking and pharmacological evaluation of some new quinoline derivatives. ResearchGate. [Link]

[11] Hamama, W. S., Zoorob, H. H., & Ibrahim, M. E. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar. [Link]

[22] Al-Omair, M. A., et al. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 11, 1189417. [Link]

[12] Al-Owaidi, F. M., et al. (2022). DFT Calculation for Newly Synthesized 2-Chloro-1-(3- methyl-3-mesityl-cyclobutyl)– ethanone. Letters in Applied NanoBioScience, 11(4), 4381-4393. [Link]

[4] Sreeja, S., Elizebeth, N. A., & Cherian, T. (2024). Evaluation of the Pharmacological Profiles of Quinoline-Based Compounds. International Journal of Pharmaceutical and Phytopharmacological Research, 30(6), 248-255. [Link]

[1] Kumar, S., & Bawa, S. (2011). Quinoline: A versatile heterocyclic. Mini reviews in medicinal chemistry, 11(8), 694-705. [Link]

[23] Raj, R., et al. (2022). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Journal of Molecular Structure, 1247, 131343. [Link]

[2] Bharti, D., Kumar, A., & Kumar, P. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics, 12(4), 211-215. [Link]

[3] PubChem. (n.d.). N-(2,5-Dimethylphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis of 2-Chloro-5,8-dimethylquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The quinoline scaffold is a privileged structure in drug discovery, serving as a core pharmacophore for antimalarial, anticancer (kinase inhibitors), and anti-inflammatory therapeutics. 2-Chloro-5,8-dimethylquinoline-3-carbonitrile represents a highly functionalized intermediate; the C2-chloro position allows for facile nucleophilic aromatic substitution (


), while the C3-nitrile provides a gateway to amides, tetrazoles, or heterocycle annulation.

This Application Note details a robust, three-stage synthetic protocol designed for reproducibility and scalability. Unlike generic procedures, this guide addresses the specific regiochemical constraints of the 5,8-dimethyl substitution pattern and employs a "self-validating" control strategy using spectroscopic checkpoints at every critical juncture.

Retrosynthetic Logic

The synthesis is grounded in the Meth-Cohn Quinoline Synthesis , a Vilsmeier-Haack cyclization strategy. This route is preferred over the Gould-Jacobs reaction for this specific target because it directly installs the C2-chlorine and C3-formyl functionalities in a single step, avoiding the need for a separate chlorination of a hydroxy-quinoline precursor.

Retrosynthesis Target 2-Chloro-5,8-dimethyl- quinoline-3-carbonitrile Intermediate2 Oxime / Dehydration Precursor Target->Intermediate2 Dehydration Aldehyde 2-Chloro-5,8-dimethyl- quinoline-3-carbaldehyde Intermediate2->Aldehyde Condensation Acetanilide N-(2,5-dimethylphenyl) acetamide Aldehyde->Acetanilide Vilsmeier-Haack Cyclization Start 2,5-Dimethylaniline Acetanilide->Start Acetylation

Figure 1: Retrosynthetic analysis leveraging the Meth-Cohn strategy to establish the 2-chloro-3-formyl core.

Experimental Protocol

Stage 1: Precursor Synthesis (Acetylation)

Objective: Protection of the aniline amine to direct regioselectivity. Reaction: 2,5-Dimethylaniline


 N-(2,5-dimethylphenyl)acetamide
  • Charge: In a 500 mL round-bottom flask (RBF), dissolve 2,5-dimethylaniline (12.1 g, 100 mmol) in Glacial Acetic Acid (40 mL).

  • Addition: Slowly add Acetic Anhydride (11.0 mL, 110 mmol) over 10 minutes. The reaction is slightly exothermic.

  • Reaction: Stir at room temperature for 2 hours. Monitor by TLC (30% EtOAc/Hexane).

  • Quench: Pour the mixture into 200 mL of ice-cold water. Stir vigorously for 30 minutes to precipitate the product.

  • Isolation: Filter the white solid, wash with cold water (

    
     mL), and dry in a vacuum oven at 60°C.
    
    • Expected Yield: >90%[1]

    • Checkpoint: Melting point should be approx. 139-141°C.

Stage 2: Meth-Cohn Cyclization (The Critical Step)

Objective: Construction of the quinoline ring with simultaneous C2-Cl and C3-CHO installation. Mechanistic Insight: The Vilsmeier reagent (DMF-POCl


) attacks the amide oxygen, forming an imidoyl chloride. A second equivalent formylates the ortho-position (C6 of the aniline). The 5-methyl group blocks the C6 position? Correction:  In 2,5-dimethylaniline, the methyls are at 2 and 5. The ortho positions relative to the amine (C1) are C6 and C2. Since C2 is blocked by a methyl group, cyclization exclusively  occurs at C6, ensuring the formation of the 5,8-dimethyl isomer without regio-isomeric byproducts.
  • Vilsmeier Reagent Prep: In a dry 250 mL 3-neck RBF under

    
    , cool DMF  (8.8 mL, 250 mmol, 2.5 equiv) to 0°C. Dropwise add POCl
    
    
    
    (65 mL, 700 mmol, 7 equiv). Caution: Vigorously exothermic. Stir for 30 mins at 0°C to form the white semi-solid chloroiminium salt.
  • Addition: Add the dried N-(2,5-dimethylphenyl)acetamide (16.3 g, 100 mmol) portion-wise.

  • Cyclization: Heat the mixture to 85°C for 4–6 hours.

    • Observation: The mixture will turn yellow/orange and evolve HCl gas.

  • Quench (Critical): Cool to room temperature. Pour the reaction mass slowly onto 500 g of crushed ice with vigorous stirring.

    • Note: Maintain temperature <10°C to prevent hydrolysis of the C2-Cl.

  • Neutralization: Adjust pH to ~7–8 using saturated NaOAc solution or slow addition of solid

    
    .
    
  • Isolation: Filter the yellow precipitate. Wash copiously with water. Recrystallize from Acetonitrile or EtOH.

    • Product:2-Chloro-5,8-dimethylquinoline-3-carbaldehyde .

    • Checkpoint:

      
       NMR (CDCl
      
      
      
      ) must show a singlet aldehyde proton at
      
      
      ppm.
Stage 3: Nitrile Conversion (Aldehyde Nitrile)

Objective: Functional group interconversion. Method: One-pot oxime formation and dehydration.

  • Oxime Formation: Suspend the aldehyde (10 mmol) in Ethanol (30 mL). Add Hydroxylamine Hydrochloride (1.1 g, 15 mmol) and Sodium Acetate (1.5 g, 18 mmol). Reflux for 1 hour.

    • TLC Check: Disappearance of the non-polar aldehyde spot.

  • Dehydration: Cool the mixture. Remove solvent in vacuo. Resuspend the crude oxime in Thionyl Chloride (

    
    )  (10 mL).
    
    • Alternative: For a milder approach, dissolve oxime in DCM and treat with

      
       and Trifluoroacetic Anhydride (TFAA) at 0°C.
      
  • Reflux: Heat the

    
     mixture at reflux for 2 hours.
    
  • Workup: Evaporate excess

    
     under reduced pressure. Quench residue with ice water.[1][2] Neutralize with 
    
    
    
    . Extract with DCM (
    
    
    mL).
  • Purification: Flash chromatography (Hexane/EtOAc 9:1).

    • Final Product:2-Chloro-5,8-dimethylquinoline-3-carbonitrile .

Data & Validation (Self-Validating System)

To ensure scientific integrity, compare your in-process controls against these standard parameters.

ParameterStage 2: Aldehyde IntermediateStage 3: Nitrile TargetValidation Logic
IR Spectroscopy Strong band ~1690 cm

(C=O)
Sharp band ~2225 cm

(C

N)
Disappearance of C=O confirms conversion.

H NMR
Singlet

10.5 ppm (-CHO)
Absent Loss of aldehyde proton is definitive.
TLC (

)
~0.6 (20% EtOAc/Hex)~0.7 (20% EtOAc/Hex)Nitrile is typically less polar than aldehyde.
Appearance Yellow solidOff-white/Pale yellow solidVisual confirmation of purification.
Mechanism & Pathway Visualization

ReactionPath cluster_0 Vilsmeier-Haack Cyclization cluster_1 Functional Group Transformation Amide Amide Precursor Iminium Chloroiminium Intermediate Amide->Iminium POCl3/DMF Aldehyde 3-Formyl Quinoline Iminium->Aldehyde 85°C, -HCl Oxime Oxime Intermediate Aldehyde->Oxime NH2OH·HCl Nitrile 3-Cyano Target Oxime->Nitrile SOCl2 (Dehydration)

Figure 2: Reaction workflow detailing the Vilsmeier-Haack cyclization followed by oxime-mediated dehydration.

Troubleshooting & Expert Insights

  • Regioselectivity Issues: If you observe multiple spots during Stage 2, verify the purity of the starting 2,5-dimethylaniline. Isomers in the starting material (e.g., 2,4-dimethyl) will lead to difficult-to-separate quinoline isomers.

  • Hydrolysis of C2-Cl: The C2-chlorine is activated. During the quench of Stage 2, do not let the mixture become basic (pH > 9) or heat up, as this can hydrolyze the chloride to a hydroxyl group (2-hydroxy-quinoline), which is a dead-end for

    
     applications.
    
  • Safety (POCl

    
    ):  Phosphorus oxychloride reacts violently with water. All glassware must be oven-dried. The quench step releases massive amounts of HCl gas; use a scrubbing trap (NaOH solution).
    

References

  • Meth-Cohn, O., et al. "A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes." Journal of the Chemical Society, Perkin Transactions 1, 1981, pp. 1520-1530.

  • Ali, T. E., et al. "Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs." RSC Advances, 2018, 8, pp. 7369-7400.

  • Kidwai, M., et al. "Vilsmeier-Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides." Indian Journal of Chemistry, Section B, 2000.

  • Biosynth. "2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile Product Page." (For analog comparison and safety data).

Sources

Application Notes and Protocols for the Chemical Transformations of 2-Chloro-5,8-dimethylquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5,8-dimethylquinoline-3-carbonitrile is a versatile heterocyclic building block, poised for a variety of chemical modifications that are crucial in the fields of medicinal chemistry and materials science. The quinoline scaffold itself is a privileged structure, found in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document provides a detailed guide to the key chemical reactions of 2-Chloro-5,8-dimethylquinoline-3-carbonitrile, focusing on transformations at the reactive C2-chloro and C3-nitrile positions. The protocols described herein are based on established methodologies for related quinoline derivatives and are intended to serve as a comprehensive resource for researchers engaged in the synthesis of novel quinoline-based compounds.

Chemical Reactivity Overview

The reactivity of 2-Chloro-5,8-dimethylquinoline-3-carbonitrile is primarily dictated by two functional groups: the chloro group at the C2 position and the carbonitrile group at the C3 position. The electron-withdrawing nature of the quinoline ring system activates the C2 position for nucleophilic aromatic substitution. Furthermore, the chloro group serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. The nitrile group offers a pathway to other important functional groups such as carboxylic acids and amines through hydrolysis and reduction, respectively.

Caption: Key reactive sites of 2-Chloro-5,8-dimethylquinoline-3-carbonitrile.

I. Reactions at the C2-Chloro Position: Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyridine ring within the quinoline scaffold renders the C2 position susceptible to nucleophilic attack, facilitating the displacement of the chloride leaving group. This allows for the introduction of a diverse range of functionalities.

A. Synthesis of 2-Amino-5,8-dimethylquinoline-3-carbonitrile Derivatives

The introduction of an amino group at the C2 position is a valuable transformation, as aminoquinolines are known to possess a broad spectrum of biological activities.

Protocol: Synthesis of 2-(Anilino)-5,8-dimethylquinoline-3-carbonitrile

This protocol describes the reaction of 2-Chloro-5,8-dimethylquinoline-3-carbonitrile with aniline.

Materials:

  • 2-Chloro-5,8-dimethylquinoline-3-carbonitrile

  • Aniline

  • Ethanol (or n-butanol)

  • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Thin-layer chromatography (TLC) apparatus

  • Silica gel for column chromatography

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 2-Chloro-5,8-dimethylquinoline-3-carbonitrile (1.0 eq).

  • Add ethanol (or n-butanol) to dissolve the starting material.

  • Add aniline (1.2 eq) and a base such as triethylamine (1.5 eq) or potassium carbonate (2.0 eq).

  • Attach a reflux condenser and heat the reaction mixture to reflux.

  • Monitor the progress of the reaction by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Collect the fractions containing the desired product and remove the solvent to yield 2-(Anilino)-5,8-dimethylquinoline-3-carbonitrile.

Causality Behind Experimental Choices:

  • Solvent: Ethanol or n-butanol are commonly used polar protic solvents that can facilitate the reaction. n-Butanol allows for higher reaction temperatures, which can be beneficial for less reactive anilines.

  • Base: A base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Triethylamine is a soluble organic base, while potassium carbonate is a solid inorganic base; the choice may depend on the specific substrate and workup procedure.

Data Presentation: Representative Nucleophilic Aromatic Substitution Reactions

EntryNucleophileBaseSolventTemperature (°C)Time (h)Expected Yield (%)
1AnilineTEAEthanolReflux6-1285-95
24-MethoxyanilineK₂CO₃n-ButanolReflux5-1090-98
3PiperidineK₂CO₃DMF1004-888-96
4ThiophenolK₂CO₃DMFRoom Temp3-692-98
5PhenolNaHDMF808-1675-85

Note: Yields are estimates based on similar reactions reported in the literature and may require optimization for this specific substrate.

II. Reactions at the C2-Chloro Position: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The C2-chloro position of 2-Chloro-5,8-dimethylquinoline-3-carbonitrile is an excellent electrophilic partner for these transformations.

A. Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-5,8-dimethylquinoline-3-carbonitrile Derivatives

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the quinoline core and various aryl or heteroaryl groups.

Protocol: Synthesis of 2-Phenyl-5,8-dimethylquinoline-3-carbonitrile

Materials:

  • 2-Chloro-5,8-dimethylquinoline-3-carbonitrile

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • A suitable phosphine ligand (e.g., SPhos, XPhos) if using Pd(OAc)₂

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane and water (or other suitable solvent systems like toluene/water)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification equipment

Procedure:

  • To a Schlenk flask, add 2-Chloro-5,8-dimethylquinoline-3-carbonitrile (1.0 eq), phenylboronic acid (1.5 eq), and the base (K₂CO₃, 2.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Caption: General workflow for Suzuki-Miyaura coupling.

B. Sonogashira Coupling: Synthesis of 2-Alkynyl-5,8-dimethylquinoline-3-carbonitrile Derivatives

The Sonogashira coupling allows for the introduction of an alkyne moiety at the C2 position, a versatile functional group for further transformations.[1]

Protocol: Synthesis of 2-(Phenylethynyl)-5,8-dimethylquinoline-3-carbonitrile

Materials:

  • 2-Chloro-5,8-dimethylquinoline-3-carbonitrile

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous solvent (e.g., THF or DMF)

  • Inert atmosphere apparatus

Procedure:

  • To a Schlenk flask, add 2-Chloro-5,8-dimethylquinoline-3-carbonitrile (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

  • Evacuate and backfill with an inert gas.

  • Add anhydrous, degassed solvent (THF or DMF) followed by triethylamine.

  • Add phenylacetylene (1.2 eq) dropwise.

  • Stir the reaction at room temperature or gentle heating (e.g., 50 °C) until completion (monitor by TLC).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography.

C. Buchwald-Hartwig Amination

This reaction provides an alternative to classical nucleophilic aromatic substitution for the formation of C-N bonds, often with a broader substrate scope and milder conditions for certain amines.[2]

Protocol: Synthesis of 2-(N-Methylanilino)-5,8-dimethylquinoline-3-carbonitrile

Materials:

  • 2-Chloro-5,8-dimethylquinoline-3-carbonitrile

  • N-Methylaniline

  • Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like [Pd(cinnamyl)Cl]₂

  • A suitable phosphine ligand (e.g., Xantphos, BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or dioxane

  • Inert atmosphere apparatus

Procedure:

  • In a glovebox or under an inert atmosphere, combine Pd(OAc)₂ (0.02 eq), the phosphine ligand (0.04 eq), and NaOtBu (1.4 eq) in a Schlenk tube.

  • Add the solvent (toluene or dioxane).

  • Add 2-Chloro-5,8-dimethylquinoline-3-carbonitrile (1.0 eq) and N-methylaniline (1.2 eq).

  • Seal the tube and heat to 80-110 °C until the reaction is complete.

  • Cool the mixture, dilute with a suitable solvent like ethyl acetate, and filter through celite.

  • Wash the organic phase with water and brine, dry, and concentrate.

  • Purify by column chromatography.

III. Reactions at the C3-Nitrile Position

The carbonitrile group is a versatile functional group that can be transformed into other valuable moieties.

A. Hydrolysis to 2-Chloro-5,8-dimethylquinoline-3-carboxylic Acid

The nitrile can be hydrolyzed to a carboxylic acid under acidic or basic conditions.[3]

Protocol: Acid-Catalyzed Hydrolysis

Materials:

  • 2-Chloro-5,8-dimethylquinoline-3-carbonitrile

  • Concentrated sulfuric acid or hydrochloric acid

  • Water

  • Round-bottom flask with reflux condenser

  • Ice bath

Procedure:

  • To a round-bottom flask, add 2-Chloro-5,8-dimethylquinoline-3-carbonitrile.

  • Carefully add a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

  • Heat the mixture to reflux for several hours (monitor by TLC for the disappearance of starting material).

  • Cool the reaction mixture in an ice bath.

  • Carefully neutralize the solution with a base (e.g., aqueous NaOH) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Recrystallize from a suitable solvent if necessary.

B. Reduction to (2-Chloro-5,8-dimethylquinolin-3-yl)methanamine

The nitrile group can be reduced to a primary amine, providing a key building block for further derivatization.

Protocol: Reduction with Lithium Aluminum Hydride (LAH)

Materials:

  • 2-Chloro-5,8-dimethylquinoline-3-carbonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Inert atmosphere apparatus

  • Equipment for a quench and workup procedure (e.g., Fieser workup)

Procedure:

  • Under an inert atmosphere, prepare a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF in a round-bottom flask cooled in an ice bath.

  • Slowly add a solution of 2-Chloro-5,8-dimethylquinoline-3-carbonitrile (1.0 eq) in anhydrous THF to the LAH suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LAH. A common method is the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting mixture until a granular precipitate forms.

  • Filter the mixture and wash the solid with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amine.

  • Purify as necessary, though often the crude product is of sufficient purity for subsequent steps.

Caption: Key transformations of the C3-nitrile group.

IV. Applications in Drug Discovery and Materials Science

The derivatives of 2-Chloro-5,8-dimethylquinoline-3-carbonitrile are of significant interest due to the established biological activities of the quinoline core. The introduction of various substituents at the C2 and C3 positions can modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules. For instance, many anticancer agents feature the quinoline moiety, and their mechanism of action often involves the inhibition of protein kinases. The derivatives synthesized through the protocols described herein can be screened for a variety of biological activities, including but not limited to:

  • Anticancer activity

  • Antimicrobial activity

  • Anti-inflammatory activity

  • Antiviral activity

In materials science, the extended π-systems of the aryl- and alkynyl-substituted quinolines can lead to interesting photophysical properties, making them potential candidates for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials.

Conclusion

2-Chloro-5,8-dimethylquinoline-3-carbonitrile is a valuable and versatile starting material for the synthesis of a wide range of novel quinoline derivatives. The protocols outlined in this document provide a solid foundation for exploring its chemical reactivity. The ability to functionalize both the C2 and C3 positions allows for the generation of diverse molecular architectures with potential applications in drug discovery and materials science. It is recommended that the reaction conditions for each specific substrate be optimized on a small scale to achieve the best results.

References

  • A Review on Synthetic approach of Quinoline and its derivatives for their Biological properties. International Journal of Pharmaceutical Sciences and Research, 2019. [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 2018. [Link]

  • Chloroquinoline-3-carbonitriles: Synthesis and Reactions. Bentham Science, 2016. [Link]

  • Buchwald-Hartwig Amination. Organic Chemistry Portal. [Link]

  • Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 2-Chloro-5,8-dimethylquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

This guide addresses the synthesis of 2-Chloro-5,8-dimethylquinoline-3-carbonitrile (Target Molecule). The most robust industrial and laboratory route involves a Meth-Cohn Vilsmeier-Haack cyclization of N-(2,5-dimethylphenyl)acetamide to the intermediate aldehyde, followed by functional group interconversion (FGI) to the nitrile.

The Core Challenge: Direct one-pot synthesis to the nitrile is often low-yielding due to competing hydrolysis and polymerization of the electron-rich 5,8-dimethyl system. This guide advocates a Two-Stage Protocol which isolates the stable aldehyde intermediate, significantly improving overall purity and yield.

Reaction Pathway Overview
  • Precursor Synthesis: Acetylation of 2,5-dimethylaniline.

  • Vilsmeier-Haack Cyclization: Formation of 2-chloro-5,8-dimethylquinoline-3-carbaldehyde.

  • Oximation-Dehydration: Conversion of aldehyde to nitrile via oxime intermediate.

Master Protocol: The "Golden Route"

Stage 1: Vilsmeier-Haack Formylation

Objective: Synthesis of 2-chloro-5,8-dimethylquinoline-3-carbaldehyde.

Reagents:

  • N-(2,5-dimethylphenyl)acetamide (1.0 equiv)

  • POCl

    
     (Phosphorus oxychloride) (7.0 – 12.0 equiv)
    
  • DMF (Dimethylformamide) (3.0 – 4.0 equiv)

Protocol:

  • Reagent Prep: In a flame-dried flask under Ar/N

    
    , cool DMF (3 equiv) to 0°C.
    
  • Vilsmeier Adduct: Add POCl

    
     (7 equiv) dropwise. Critical: Maintain temp < 5°C to prevent thermal decomposition of the chloroiminium salt. Stir for 30 min.
    
  • Addition: Add N-(2,5-dimethylphenyl)acetamide solid in portions.

  • Cyclization: Warm to RT, then heat to 75–85°C .

    • Note: The 5,8-dimethyl substitution makes the ring electron-rich, increasing reactivity. Do not exceed 90°C to avoid tar formation.

    • Time: Monitor by TLC (approx. 4–6 hours).

  • Quenching (The Yield Killer):

    • Pour reaction mixture onto crushed ice (500g per 0.1 mol).

    • Stir vigorously for 30 min to hydrolyze the dichlorophosphate intermediate.

    • Buffering: Adjust pH to ~5–6 using Sodium Acetate (NaOAc). Do not use strong base (NaOH) immediately, as it can hydrolyze the chloro-group.

  • Isolation: Filter the yellow precipitate, wash with water, and dry.

Stage 2: Nitrile Conversion (Aldehyde Nitrile)

Objective: Conversion to 2-Chloro-5,8-dimethylquinoline-3-carbonitrile.

Reagents:

  • Aldehyde Intermediate (1.0 equiv)

  • Hydroxylamine Hydrochloride (NH

    
    OH·HCl) (1.2 equiv)
    
  • Sodium Acetate (NaOAc) (1.5 equiv)

  • Solvent: Ethanol or Acetic Acid

  • Dehydrating Agent: Thionyl Chloride (SOCl

    
    ) or Acetic Anhydride (Ac
    
    
    
    O)

Protocol:

  • Oxime Formation: Reflux Aldehyde + NH

    
    OH·HCl + NaOAc in Ethanol for 1–2 hours.
    
  • Isolation: Pour into water, filter the oxime solid.

  • Dehydration: Suspend dried oxime in DCM or Toluene. Add SOCl

    
     (2 equiv) and reflux for 2 hours.
    
  • Final Workup: Evaporate solvent/excess SOCl

    
    . Recrystallize from Ethanol/DMF.
    

Troubleshooting Guide (FAQ)

Issue 1: "My reaction mixture turned into a black tar during the Vilsmeier step."

Diagnosis: Thermal runaway or moisture contamination.

  • The Science: The Vilsmeier reagent is moisture-sensitive. If water is present, it generates HCl and phosphoric acid, which catalyze polymerization of the electron-rich acetanilide. Furthermore, the 5,8-dimethyl groups activate the ring; temperatures >95°C cause rapid decomposition.

  • Solution:

    • Ensure DMF is anhydrous (<0.05% water).

    • Distill POCl

      
       if it is old or discolored.
      
    • Strictly limit temperature to 80°C.

Issue 2: "Low yield of the aldehyde intermediate (precipitate is scant)."

Diagnosis: Improper Quenching pH.

  • The Science: The intermediate iminium species requires hydrolysis to release the aldehyde. However, the product is a weak base (quinoline). If the quench is too acidic (pH < 1), the quinoline stays protonated and soluble in water. If too basic (pH > 10), the 2-chloro group may hydrolyze to a 2-hydroxy (quinolone) impurity.

  • Solution:

    • After pouring onto ice, the solution will be strongly acidic.

    • Buffer with saturated Sodium Acetate to pH 4–5. This is the isoelectric point where the free base precipitates maximally without hydrolyzing the chloride.

Issue 3: "I see a '2-hydroxy' impurity (Quinolone) in my NMR."

Diagnosis: Hydrolysis of the C2-Chlorine.

  • The Science: The C2 position is activated for nucleophilic attack. Prolonged heating with moisture or high pH during workup substitutes -Cl with -OH.

  • Solution:

    • Keep Vilsmeier reaction time under 8 hours.

    • Avoid NaOH during workup; use NaOAc or NaHCO

      
      .
      
    • Ensure all glassware is dry before starting.

Issue 4: "Conversion of Oxime to Nitrile is incomplete."

Diagnosis: Steric hindrance from the 5,8-dimethyl groups? Unlikely. Usually insufficient dehydrating power.

  • Solution:

    • Switch from Acetic Anhydride to Thionyl Chloride (SOCl

      
      ) .
      
    • If using SOCl

      
      , add a catalytic amount of DMF (Vilsmeier conditions in situ) to accelerate the dehydration.
      

Data & Visualization

Yield Comparison: Optimization Parameters
ParameterCondition A (Standard)Condition B (Optimized)Impact on Yield
Reagent Ratio 3 eq POCl

/ 1 eq DMF
12 eq POCl

/ 4 eq DMF
+25% (Drives equilibrium)
Temperature 100°C Reflux80°C Controlled +15% (Reduces tar)
Quench pH Uncontrolled (Acidic)Buffered (pH 4-5) +30% (Precipitation efficiency)
Overall Yield ~35-40%75-82% Significant Improvement
Pathway Diagram

ReactionPathway Start 2,5-Dimethylacetanilide Intermed Chloroiminium Intermediate Start->Intermed POCl3, 80°C Vilsmeier Vilsmeier Reagent (POCl3 + DMF) Vilsmeier->Intermed Formation Aldehyde 2-Chloro-5,8-dimethyl- quinoline-3-carbaldehyde Intermed->Aldehyde Hydrolysis (pH 5) Oxime Oxime Intermediate Aldehyde->Oxime NH2OH·HCl NaOAc Product 2-Chloro-5,8-dimethyl- quinoline-3-carbonitrile Oxime->Product SOCl2 Dehydration

Figure 1: Step-wise synthesis pathway highlighting the critical hydrolysis and dehydration steps.

References

  • Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[1] Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520–1530.

  • Ali, M. M., Tasneem, & Rajanna, K. C. (2001). An Efficient and Facile Synthesis of 2-Chloro-3-formyl Quinolines from Acetanilides in Micellar Media by Vilsmeier-Haack Cyclisation. Synlett, 2001(2), 251–253.[2]

  • Deshmukh, M. B., et al. (2015).[1][3] A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-Haack reagent.[3][4] International Journal of Chemical Studies, 3(2), 20-22.

  • Hassan, G. S., et al. (2017). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 7, 48340-48368.

Sources

Vilsmeier-Haack Formylation of Acetanilides: A Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Vilsmeier-Haack formylation of acetanilides. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this versatile yet often challenging reaction. Here, we will delve into the nuances of achieving your desired formylated product while mitigating common side reactions. Our focus is on providing practical, field-tested insights grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and why is it used for acetanilides?

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto an electron-rich aromatic ring.[1] The reaction employs a Vilsmeier reagent, typically a chloroiminium salt, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[2][3]

Acetanilides are excellent substrates for this reaction. The acetamido group (-NHCOCH₃) is an ortho-, para-directing activator, increasing the electron density of the aromatic ring and facilitating electrophilic substitution.[4] The primary goal is typically the synthesis of p-acetamidobenzaldehyde, a valuable intermediate in the pharmaceutical and chemical industries.

Q2: What is the Vilsmeier reagent and how is it formed?

The Vilsmeier reagent is the active electrophile in the reaction. It is formed from the reaction of DMF and POCl₃. The oxygen of DMF acts as a nucleophile, attacking the phosphorus atom of POCl₃. This is followed by the elimination of a phosphate species to generate the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.

G DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃

Caption: Formation of the Vilsmeier Reagent.

Q3: What are the most common side reactions when performing a Vilsmeier-Haack reaction on acetanilides?

The most significant and frequently encountered side reaction is the cyclization to form 2-chloro-3-formylquinolines .[5][6] This occurs when the Vilsmeier reagent reacts with both the aromatic ring and the acetamido group, leading to a ring-closing cascade. Other potential, though typically less common, side reactions include double formylation and deacetylation of the starting material.

Q4: How do reaction conditions influence the outcome?

The reaction outcome is highly sensitive to several parameters, primarily temperature and the molar ratio of the reagents.

  • Temperature: Lower temperatures (0-10 °C) generally favor the desired para-formylation of the aromatic ring. Higher temperatures (reflux, 80-100 °C) significantly promote the cyclization pathway, leading to the formation of 2-chloro-3-formylquinolines.[5]

  • Molar Ratios: An excess of the Vilsmeier reagent can increase the likelihood of side reactions, including double formylation and cyclization. Careful control of stoichiometry is crucial for selectivity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments and provides actionable solutions based on mechanistic understanding.

Problem 1: Low yield of the desired p-acetamidobenzaldehyde and formation of a major, unexpected byproduct.
  • Symptom: Your final product shows two major spots on TLC, and the NMR spectrum is complex, with signals that do not correspond to the expected p-acetamidobenzaldehyde. You may observe a singlet around 10.5 ppm and another singlet around 8.9 ppm in the ¹H NMR.

  • Probable Cause: You have likely formed a significant amount of the 2-chloro-3-formylquinoline side product. This is the most common side reaction with acetanilides, especially if the reaction temperature was not strictly controlled or if the reaction was left for an extended period.[7]

  • Mechanism of Side Reaction:

G Acetanilide Acetanilide Intermediate1 Initial Formylation (para-position) Acetanilide->Intermediate1 + Vilsmeier Reagent Vilsmeier Vilsmeier Reagent (Excess) Intermediate2 Reaction at Acetamido Group Intermediate1->Intermediate2 + Vilsmeier Reagent (High Temperature) Cyclization Intramolecular Cyclization Intermediate2->Cyclization Quinoline 2-Chloro-3-formylquinoline Cyclization->Quinoline

Caption: Pathway to 2-chloro-3-formylquinoline formation.

  • Solutions:

    • Strict Temperature Control: Maintain the reaction temperature between 0 °C and 10 °C throughout the addition of the acetanilide and for the duration of the reaction. Use an ice-salt bath if necessary to prevent temperature spikes.

    • Optimize Molar Ratios: Use a modest excess of the Vilsmeier reagent. A good starting point is 1.1 to 1.5 equivalents of POCl₃ and DMF relative to the acetanilide.

    • Monitor Reaction Progress: Use TLC to monitor the consumption of the starting material and the formation of the product. Quench the reaction as soon as the starting material is consumed to prevent the formation of side products.

Problem 2: The presence of starting material even after prolonged reaction time or at elevated temperatures.
  • Symptom: TLC analysis shows a significant amount of unreacted acetanilide.

  • Probable Cause:

    • Deactivated Substrate: If your acetanilide has strongly electron-withdrawing groups, it may be too deactivated for the Vilsmeier-Haack reaction to proceed efficiently under standard conditions.[4]

    • Impure Reagents: The Vilsmeier-Haack reaction is sensitive to moisture. Old or improperly stored DMF or POCl₃ can lead to a lower concentration of the active Vilsmeier reagent.

  • Solutions:

    • Use Freshly Distilled Reagents: Ensure that DMF is anhydrous and that the POCl₃ is fresh.

    • For Deactivated Substrates: You may need to use a larger excess of the Vilsmeier reagent and a higher reaction temperature. However, be aware that this increases the risk of quinoline formation. In such cases, alternative formylation methods might be more suitable.

    • Consider Catalysis: For particularly stubborn substrates, the use of a Lewis acid catalyst can sometimes enhance the reactivity of the Vilsmeier reagent.

Problem 3: Formation of a dark, tarry substance that is difficult to purify.
  • Symptom: The reaction mixture becomes dark and viscous, and upon workup, yields an intractable tar.

  • Probable Cause: This is often a result of overheating the reaction. At higher temperatures, polymerization and other decomposition pathways can compete with the desired formylation and cyclization reactions.

  • Solutions:

    • Ensure Efficient Stirring and Cooling: Maintain vigorous stirring and use an efficient cooling bath to dissipate the heat generated during the exothermic formation of the Vilsmeier reagent and the subsequent reaction with the acetanilide.

    • Controlled Addition: Add the POCl₃ to the DMF slowly and in a controlled manner to prevent a rapid exotherm. Similarly, add the acetanilide solution to the Vilsmeier reagent dropwise.

Experimental Protocols

Protocol 1: Selective Synthesis of p-Acetamidobenzaldehyde

This protocol is optimized to favor the formation of the desired para-formylated product.

  • Vilsmeier Reagent Preparation: In a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.2 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes.

  • Reaction: Dissolve the substituted acetanilide (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Monitoring: Stir the reaction mixture at 0-5 °C and monitor its progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

  • Workup: Once the starting material is consumed (typically within 2-4 hours), slowly pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. Stir until the effervescence ceases and the pH is neutral or slightly basic.

  • Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.[1]

Protocol 2: Synthesis of 2-Chloro-3-formylquinolines

This protocol is designed to promote the cyclization reaction.

  • Vilsmeier Reagent Preparation: In a three-necked, flame-dried round-bottom flask, prepare the Vilsmeier reagent by adding POCl₃ (3 equivalents) dropwise to anhydrous DMF (5 equivalents) at 0 °C.

  • Reaction: Add the substituted acetanilide (1 equivalent) to the Vilsmeier reagent.

  • Heating: After the addition is complete, slowly warm the reaction mixture to 80-90 °C and maintain this temperature for 2-4 hours.[5]

  • Monitoring: Monitor the reaction by TLC until the intermediate formylated acetanilide is no longer visible.

  • Workup and Isolation: Cool the reaction mixture to room temperature and pour it into crushed ice. Neutralize with a sodium hydroxide solution. The quinoline product will precipitate and can be collected by filtration.

  • Purification: The crude quinoline can be purified by column chromatography on silica gel or by recrystallization.[8]

Data Summary

Parameter Favors p-Acetamidobenzaldehyde Favors 2-Chloro-3-formylquinoline
Temperature 0 - 10 °C80 - 100 °C
Acetanilide:POCl₃:DMF Ratio 1 : 1.2 : 31 : 3 : 5 (or higher)
Reaction Time 2 - 4 hours2 - 6 hours
Substituent Effects Electron-donating groups enhance reactivity for both, but low temp maintains selectivity.Electron-donating groups facilitate the second electrophilic attack required for cyclization.

Purification Strategies

Separating p-Acetamidobenzaldehyde from 2-Chloro-3-formylquinoline

If your reaction has produced a mixture of the desired aldehyde and the quinoline side product, separation can be achieved through the following methods:

  • Recrystallization: Due to the differences in polarity and crystal packing, careful recrystallization can often be effective. p-Acetamidobenzaldehyde is typically more polar than the corresponding quinoline. Experiment with solvent systems like ethanol/water or ethyl acetate/hexane.

  • Column Chromatography: This is a more robust method for separating compounds with different polarities.[8]

    • Stationary Phase: Silica gel

    • Mobile Phase: A gradient of ethyl acetate in hexane is a good starting point. The less polar quinoline will elute first, followed by the more polar p-acetamidobenzaldehyde.

Logical Workflow for Troubleshooting

G Start Reaction Complete Analyze Crude Product (TLC, NMR) Decision1 Is the main product the desired aldehyde? Start->Decision1 Success Purify Product (Recrystallization) Decision1->Success Yes Problem Significant side product observed Decision1->Problem No Decision2 Is the side product 2-chloro-3-formylquinoline? Problem->Decision2 PurifyMixture Separate via Column Chromatography or Recrystallization Problem->PurifyMixture OtherSideProducts Investigate other side reactions (e.g., double formylation, deacetylation) Decision2->OtherSideProducts No TroubleshootQuinoline Review Reaction Temperature and Reagent Ratios Decision2->TroubleshootQuinoline Yes AdjustTemp Decrease Temperature (0-10 °C) TroubleshootQuinoline->AdjustTemp AdjustRatio Reduce Excess Vilsmeier Reagent TroubleshootQuinoline->AdjustRatio

Caption: Troubleshooting Decision Tree.

References

  • Rajput, J. C., & Patel, H. V. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 25-43. [Link]

  • Tekale, A. S., Mukhedker, S. S., & Shaikh, S. A. L. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies, 4(6), 96-99. [Link]

  • Tekale, A. S. (2022). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 10(1), 177-180. [Link]

  • El-Sayed, M. A. A., & Abdel-Aziz, A. A.-M. (2021). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 11(46), 28784-28812. [Link]

  • Rajanna, K. C., et al. (2015). Kinetic and Mechanistic Study of Transition Metal Ion Catalyzed Vilsmeier–Haack Cyclization and Formylation Reactions with Acetanilides. International Journal of Chemical Kinetics, 47(5), 293-303. [Link]

  • Rajanna, K. C., et al. (2011). Kinetic and Mechanistic Study of Transition Metal Ion Catalyzed Vilsmeier–Haack Cyclization and Formylation Reactions with Acetanilides. International Journal of Chemical Kinetics, 47(5), 293-303. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Wikipedia. (2023, December 27). Vilsmeier–Haack reaction. [Link]

  • Ali, M. M., Rajanna, K. C., & Prakash, P. K. S. (2001). An Efficient and Facile Synthesis of 2-Chloro-3-formyl Quinolines from Acetanilides in Micellar Media by Vilsmeier-Haack Cyclisation. Synlett, 2001(2), 251-253. [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Redamala, R., Merugu, R., & Rajanna, K. C. (2022). UNDER SOLVENT-FREE CONDITIONS, ACETYLATION and VILSMEIER-HAACK FORMYLATION REACTIONS WITH ACETANILIDES and ANILINES. Journal of Pharma Research, 11(6), 72-84. [Link]

  • Columbia University. (n.d.). Column chromatography. [Link]

  • Kumar, D. K., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071-1076. [Link]

  • Chem-Station. (2014, April 13). Vilsmeier-Haack Reaction. [Link]

  • Tekale, A. S., et al. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 4(5), 96-99. [Link]

  • Wang, C., et al. (2021). Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. New Journal of Chemistry, 45(34), 15463-15467. [Link]

  • Khan Academy. (n.d.). Column chromatography. [Link]

  • ACS Publications. (n.d.). Journal of Chemical Education. [Link]

  • Konan, N. F. D. S., et al. (2022). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Arabian Journal of Geosciences, 15(15), 1-9. [Link]

  • Khan Academy. (n.d.). Column chromatography. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 355-659. [Link]

  • Kumari, S., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC advances, 13(39), 27367-27393. [Link]

  • Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. (2023). Molbank, 2023(3), M1704. [Link]

  • VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. (2022, April 19). YouTube. [Link]

  • Tasneem, T., et al. (2022). Micellar effects on kinetics and mechanism of Vilsmeier–Haack formylation and acetylation with Pyridines. Chemical Papers, 76(6), 3623-3632. [Link]

  • Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. (2023). Molecules, 28(12), 4768. [Link]

  • Purification of N-substituted aminobenzaldehydes. (1984).
  • Rajanna, K. C., et al. (2011). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. International Journal of Organic Chemistry, 1(4), 250-256. [Link]

  • CHM 242 Lab 1 Recrystallization of Acetanilide Part A. (2020, August 26). YouTube. [Link]

  • Tasneem, T., et al. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry, 8(6), 2535-2542. [Link]

Sources

Optimization of reaction conditions for quinoline derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quinoline Derivatization & Optimization

Status: Active Operator: Senior Application Scientist Case ID: QUN-OPT-2026

Introduction: The Quinoline Paradox

Welcome to the Quinoline Technical Support Center. You are likely here because quinoline is a "privileged scaffold" in drug discovery (antimalarials, kinase inhibitors) but a "problem child" in the flask. Its pyridine-like nitrogen poisons metal catalysts, while its benzene ring often resists electrophilic functionalization.

This guide moves beyond standard textbook procedures to address the failure modes specific to quinoline chemistry. We treat every reaction as a system of competing rates—optimization requires suppressing the unproductive pathways (polymerization, catalyst deactivation) while accelerating the desired bond formation.

Module 1: Core Synthesis Troubleshooting (Ring Construction)

Case Study: “My Skraup reaction turned into a solid block of black tar.”

The Root Cause (Causality)

The Skraup and Doebner-Miller syntheses rely on the in situ generation of


-unsaturated carbonyls (e.g., acrolein). These intermediates are highly prone to radical polymerization at the high temperatures (

C) required for the reaction. If the rate of polymerization exceeds the rate of conjugate addition by the aniline, you get tar.
Optimization Protocol: The "Tamed" Skraup

To prevent thermal runaway and polymerization, we must control the concentration of the active oxidant and the unsaturated intermediate.

ParameterStandard Condition (High Risk)Optimized Condition (High Control)Mechanism of Improvement
Oxidant Nitrobenzene (solvent/reagent)Iodine (

)
(catalytic) or Na-m-nitrobenzenesulfonate
Iodine acts as a milder dehydrogenation agent; water-soluble oxidants allow easier workup.
Acid Conc.[1]

(excess)
60-70%

or Acetic Acid buffer
Reduces the concentration of protonated acrolein, slowing polymerization.
Addition All-in-one refluxSlow addition of glycerol/aldehydeKeeps instantaneous concentration of vinyl intermediate low (pseudo-high dilution).

Step-by-Step Optimized Protocol (Modified Skraup):

  • Setup: 3-neck flask, mechanical stirrer (magnetic bars will seize in tar), reflux condenser.

  • Mix: Aniline (1.0 eq), Sodium m-nitrobenzenesulfonate (0.5 eq), and Glycerol (3.0 eq).

  • Initiate: Add 70%

    
     dropwise at 
    
    
    
    C.
  • Control: Heat to

    
    C. If exotherm spikes (rapid boiling), remove heat immediately  and cool with an air gun. The reaction is autocatalytic; let the exotherm drive the conversion.
    
  • Workup: Basify with NaOH to pH 10. Crucial: Use Steam Distillation to separate the monomeric quinoline from the non-volatile polymeric tar. Solvent extraction alone will pull oligomers into your product.

Module 2: Metal-Catalyzed Cross-Coupling

Case Study: “My Suzuki coupling works on chlorobenzene but fails on 3-chloroquinoline.”

The Root Cause: Catalyst Poisoning

The quinoline nitrogen possesses a lone pair (


) orthogonal to the 

-system. It acts as a strong

-donor ligand, displacing phosphines from the Palladium center. This forms a stable, inactive [Pd(Quinoline)2L2] complex, halting the catalytic cycle.
Troubleshooting Workflow

QuinolineCoupling Start Issue: Low Yield in Pd-Coupling Check1 Is the N-atom free? Start->Check1 Sol1 Use Bulky Ligands (XPhos, BrettPhos) to sterically block N-coordination Check1->Sol1 No Check2 Did Ligand switch fail? Sol1->Check2 Sol2 Pre-complex N-atom: Form N-oxide or N-BF3 adduct Check2->Sol2 Yes Check3 Still low conversion? Sol2->Check3 Sol3 Switch Mechanism: Use Ni-catalysis (less sensitive to N) Check3->Sol3 Yes

Figure 1: Decision logic for overcoming catalyst deactivation in quinoline substrates.

Self-Validating Protocol: The "N-Oxide Route"

If direct coupling fails, oxidize the nitrogen first. The N-oxide is less coordinating to Pd(0) and activates the C2/C8 positions.

  • Activation: Treat quinoline with m-CPBA (1.2 eq) in DCM (RT, 4h)

    
     Quinoline N-oxide.
    
  • Coupling: Perform Suzuki coupling on the N-oxide.

    • Catalyst:

      
       (5 mol%)
      
    • Base:

      
       (3.0 eq) - Note: Carbonate bases are often too weak for N-oxides.
      
    • Solvent: Dioxane/Water (4:1).

  • Reduction: Restore the quinoline using Zn dust/AcOH or

    
     .
    

Module 3: Regioselective C-H Functionalization

Case Study: “I need to alkylate at C2, but I’m getting a mixture of C2, C4, and C5.”

The Selectivity Map

Quinoline has distinct electronic zones. Your reagent choice dictates the position.[2]

  • Nucleophilic Attack (Minisci): Attacks the most electron-deficient positions (C2 > C4 ).

  • Electrophilic Attack: Attacks the benzene ring (C5/C8 ).

  • Directing Group (DG) Activation: N-atom directs to C8 . N-oxide directs to C2 .[3]

Protocol: Highly Selective Minisci Alkylation (C2-Focus)

Standard Minisci reactions (using


) are often messy. The modern Photoredox/Acid  protocol offers superior control.

Reagents:

  • Substrate: Quinoline (1.0 eq)

  • Radical Source: Carboxylic Acid (R-COOH, 2.0 eq) or Alkyl Trifluoroborate.

  • Photocatalyst: Ir(ppy)3 (1 mol%).

  • Oxidant: Persulfate (

    
    ).
    
  • Critical Additive: TFA (Trifluoroacetic acid) .

Mechanism & Causality: Adding TFA protonates the quinoline nitrogen. This lowers the LUMO energy of the heterocycle, making the C2 position significantly more electrophilic and reactive toward nucleophilic alkyl radicals. Without acid, the reaction is sluggish and less regioselective.

Data: Solvent Effects on Selectivity

Solvent System C2:C4 Ratio Yield Notes
DCM/Water 2:1 45% Poor solubility of protonated species.
DMSO 3:1 60% Scavenges radicals (side reactions).

| HFIP (Hexafluoroisopropanol) | >20:1 | 88% | H-bonding stabilizes the radical intermediate. |

Module 4: FAQs & Quick Fixes

Q: My quinoline product is stuck in the aqueous phase during extraction.

  • A: Quinolines are amphoteric. If your workup is too acidic (pH < 4), it's protonated (

    
    ) and water-soluble. If too basic (pH > 12), phenolic derivatives (if present) form phenoxides.
    
  • Fix: Adjust aqueous layer to pH 8-9 (isoelectric point region for many derivatives) using saturated

    
     before extraction with DCM.
    

Q: I see a "double spot" on TLC that merges on standing.

  • A: This is likely the Reissert compound intermediate or a hydrate if you performed a nucleophilic addition. It can also be simple protonation if your silica is acidic.

  • Fix: Add 1% Triethylamine (TEA) to your TLC eluent to neutralize the silica and view the free base as a single spot.

Q: How do I remove residual copper/palladium from the product?

  • A: Quinolines bind metals tightly. Standard Celite filtration is insufficient.

  • Fix: Wash the organic layer with 10% aqueous ethylenediamine or use a thiourea-functionalized silica scavenger . The scavenger binds the metal more strongly than the quinoline nitrogen.

Visualizing Regioselectivity

QuinolineRegio Quin Quinoline Core C2 C2 Position (Nucleophilic Radical) Quin->C2 Minisci / Organolithium C3 C3 Position (Difficult - requires pre-functionalization) Quin->C3 Suzuki (from 3-halo) C4 C4 Position (Secondary Nucleophilic Site) Quin->C4 Minisci (Minor) C58 C5/C8 Position (Electrophilic Substitution) Quin->C58 Nitration / Halogenation C8DG C8 Position (Transition Metal Directed) Quin->C8DG Rh/Ru Catalysis (N-atom directed)

Figure 2: Regioselectivity map indicating which reaction classes target specific ring positions.

References

  • Minisci Reaction Optimization: Chemical Science, 2022. "General electrochemical Minisci alkylation of N-heteroarenes."

  • C-H Activation Review: Molecules, 2021. "Regioselective Functionalization of Quinolines through C-H Activation."

  • Skraup Reaction Safety & Tars: BenchChem Technical Guides, 2025. "Navigating the Skraup Quinoline Synthesis."

  • Pd-Catalyzed Cross-Coupling: ACS Organic Process Research & Development, 2022. "Pd-Catalyzed Cross-Couplings: Catalyst Quantity and Poisoning."

  • Enantioselective Minisci: Accounts of Chemical Research, 2023. "Discovery and Development of the Enantioselective Minisci Reaction."

Sources

Identification of impurities in 2-Chloro-5,8-dimethylquinoline-3-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis of 2-Chloro-5,8-dimethylquinoline-3-carbonitrile. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthetic procedure. Our goal is to equip you with the expertise to identify and resolve common challenges, ensuring the successful and efficient synthesis of your target compound.

Synthesis Overview: The Vilsmeier-Haack Approach

The synthesis of 2-Chloro-5,8-dimethylquinoline-3-carbonitrile typically proceeds through a multi-step sequence, often culminating in the conversion of a precursor, 2-Chloro-5,8-dimethylquinoline-3-carbaldehyde. This aldehyde is commonly prepared via the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich aromatic compounds.[1][2] The starting material for the Vilsmeier-Haack reaction is N-(2,5-dimethylphenyl)acetamide, which is treated with a Vilsmeier reagent generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][4] The resulting aldehyde can then be converted to the desired carbonitrile.

This guide will focus on troubleshooting the critical Vilsmeier-Haack cyclization and subsequent chlorination steps, as these are often the source of impurities and yield issues.

Troubleshooting Guide: From Reaction to Purification

This section addresses specific issues that may arise during the synthesis of 2-Chloro-5,8-dimethylquinoline-3-carbonitrile in a question-and-answer format.

Reaction & Work-up

Question 1: My reaction mixture turns dark brown or black, and I observe significant tar formation. What is causing this and how can I prevent it?

Answer: Tar formation is a common issue in Vilsmeier-Haack reactions, often resulting from the harsh acidic conditions and elevated temperatures causing polymerization of starting materials or intermediates.[5]

  • Causality: The Vilsmeier reagent is a potent electrophile, and at high temperatures, it can lead to uncontrolled side reactions with the electron-rich aniline derivative. Overheating can also promote self-condensation and polymerization.

  • Preventative Measures:

    • Temperature Control: Maintain strict temperature control throughout the reaction. The initial formation of the Vilsmeier reagent from DMF and POCl₃ is exothermic and should be performed at 0-5 °C.[4][6] The subsequent reaction with the acetanilide should be heated gradually, and the optimal temperature should be empirically determined, often in the range of 80-90°C.[4]

    • Order of Addition: Add the POCl₃ dropwise to the DMF with efficient cooling. Subsequently, add the N-(2,5-dimethylphenyl)acetamide solution to the pre-formed Vilsmeier reagent. This ensures that the acetanilide is not exposed to localized high concentrations of the highly reactive reagent.

    • Stoichiometry: Use the correct stoichiometry of reagents. An excess of POCl₃ can lead to more aggressive reaction conditions and increased charring.

    • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC). Prolonged reaction times at elevated temperatures can contribute to tar formation.

Question 2: After quenching the reaction with ice, my product does not precipitate, or the precipitate is oily and difficult to filter. What should I do?

Answer: The work-up procedure is critical for obtaining a solid product. The issue of an oily precipitate or no precipitate at all often relates to the pH of the aqueous solution and the presence of impurities.

  • Expert Insight: The product, 2-Chloro-5,8-dimethylquinoline-3-carbaldehyde (the precursor to the carbonitrile), is often a solid at room temperature. However, impurities can act as a solvent, preventing crystallization. Additionally, the pH of the solution plays a crucial role in the protonation state of the quinoline nitrogen.

  • Troubleshooting Steps:

    • pH Adjustment: After quenching with ice, the solution will be highly acidic. Carefully neutralize the mixture with a base such as sodium bicarbonate or a dilute sodium hydroxide solution until the pH is neutral to slightly basic (pH 7-8).[6] This will ensure the quinoline is in its free base form, which is less soluble in water.

    • Vigorous Stirring: Ensure vigorous stirring during neutralization to prevent the formation of localized areas of high pH, which can lead to the hydrolysis of the chloro group.

    • Seeding: If the product is known to be a solid, adding a small seed crystal can induce crystallization.

    • Extraction: If the product remains oily, it can be extracted into an organic solvent like dichloromethane or ethyl acetate. The organic layer can then be washed, dried, and the solvent evaporated to yield the crude product. This crude material can then be purified.

Impurity Identification & Removal

Question 3: My NMR spectrum shows signals that are inconsistent with the desired product. How can I identify the common impurities?

Answer: Identifying impurities is crucial for optimizing the reaction and purification. Based on the reaction mechanism, several side products can be anticipated.

Table 1: Potential Impurities and their Spectroscopic Signatures

Impurity NameStructureExpected ¹H NMR Signals (indicative)Expected Mass (m/z)
2-Hydroxy-5,8-dimethylquinoline-3-carbaldehyde Absence of the characteristic sharp singlet for the C4-H. Broad OH peak.Lower than the chloro- product.
N-(2,5-dimethylphenyl)formamide Formyl proton signal (~8.0-8.5 ppm), NH proton signal.Significantly lower than the product.
Unreacted N-(2,5-dimethylphenyl)acetamide Acetyl methyl singlet (~2.1 ppm), NH proton signal.Significantly lower than the product.
Partially cyclized intermediates VariousComplex aromatic signals, potential vinylic protons.Varies.
  • Expert Analysis:

    • 2-Hydroxy-5,8-dimethylquinoline-3-carbaldehyde: This is a common impurity formed by the hydrolysis of the 2-chloro group during work-up, especially if a strong base or prolonged heating in aqueous conditions is employed.

    • N-(2,5-dimethylphenyl)formamide: This can arise from the Vilsmeier reagent formylating the starting aniline if it is not fully acetylated.

    • Unreacted Starting Material: Incomplete reaction will leave N-(2,5-dimethylphenyl)acetamide in the crude product.

  • Analytical Workflow:

    • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry is the most powerful tool for identifying and quantifying these impurities.

    • NMR Spectroscopy: Careful analysis of the ¹H and ¹³C NMR spectra can reveal the presence of these byproducts.

    • Reference Standards: If available, co-injecting reference standards of suspected impurities can confirm their identity.

Question 4: How can I effectively purify my crude product to remove these impurities?

Answer: A multi-step purification strategy is often necessary.

  • Recommended Purification Protocol:

    • Crystallization: This is the most effective method for removing many impurities. Experiment with different solvent systems, such as ethanol, ethyl acetate/hexanes, or chloroform.[7]

    • Column Chromatography: If crystallization is ineffective or the impurities co-crystallize, column chromatography on silica gel is the next step. A gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, can effectively separate the desired product from both more polar and less polar impurities.[7]

    • Washing: If the crude product is a solid, washing it with a solvent in which the impurities are soluble but the product is not can be a simple and effective preliminary purification step.

Frequently Asked Questions (FAQs)

Q1: What is the role of DMF and POCl₃ in the Vilsmeier-Haack reaction?

A1: Dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) react to form the Vilsmeier reagent, which is a chloromethyliminium salt.[8] This reagent is the electrophile that attacks the electron-rich aromatic ring of the acetanilide, leading to formylation and subsequent cyclization to form the quinoline ring.[3]

Q2: Can I use other chlorinating agents instead of POCl₃?

A2: While POCl₃ is the most common reagent for generating the Vilsmeier reagent, other chlorinating agents like phosgene or thionyl chloride can also be used, though they may alter the reaction conditions and impurity profile.[9]

Q3: How can I convert the 2-Chloro-5,8-dimethylquinoline-3-carbaldehyde to the final carbonitrile product?

A3: A common method for converting an aldehyde to a nitrile is through the formation of an oxime followed by dehydration. Alternatively, direct conversion methods using reagents like iodine in aqueous ammonia have been reported for similar quinoline systems.[10]

Q4: My yield is consistently low. What are the key parameters to optimize?

A4: To improve the yield, focus on:

  • Purity of Starting Materials: Ensure your N-(2,5-dimethylphenyl)acetamide and solvents are pure and dry.

  • Temperature Control: As discussed, strict temperature control is crucial to minimize side reactions.

  • Reaction Time: Optimize the reaction time by monitoring with TLC to ensure complete consumption of the starting material without significant product degradation.

  • Efficient Work-up: A clean and efficient work-up procedure that minimizes hydrolysis of the chloro group is essential.

Visualizing the Process

Reaction Pathway and Impurity Formation

The following diagram illustrates the key steps in the synthesis and the points at which major impurities can arise.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Main Reaction Pathway cluster_2 Impurity Formation DMF DMF VR Vilsmeier Reagent DMF->VR + POCl₃ (0-5 °C) POCl3 POCl₃ POCl3->VR Intermediate Cyclization Intermediate VR->Intermediate Acetanilide N-(2,5-dimethylphenyl)acetamide Acetanilide->Intermediate + Vilsmeier Reagent (Heat) Tar Tar/Polymerization Acetanilide->Tar Excess Heat Aldehyde 2-Chloro-5,8-dimethylquinoline -3-carbaldehyde Intermediate->Aldehyde Cyclization & Chlorination Intermediate->Tar Carbonitrile 2-Chloro-5,8-dimethylquinoline -3-carbonitrile Aldehyde->Carbonitrile Conversion (e.g., Oxime formation & Dehydration) Hydrolysis 2-Hydroxy-5,8-dimethylquinoline -3-carbaldehyde Aldehyde->Hydrolysis H₂O / Base (Work-up)

Caption: Synthetic pathway and common impurity formation.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and resolving common issues.

G Start Start Synthesis Problem Problem Encountered? Start->Problem LowYield Low Yield Problem->LowYield Yes ImpureProduct Impure Product (NMR/LC-MS) Problem->ImpureProduct Yes TarFormation Tar Formation Problem->TarFormation Yes WorkupIssue Work-up Issues (Oily/No Precipitate) Problem->WorkupIssue Yes Success Successful Synthesis Problem->Success No CheckTemp Verify Temperature Control LowYield->CheckTemp CheckStoich Check Stoichiometry LowYield->CheckStoich OptimizeTime Optimize Reaction Time (TLC) LowYield->OptimizeTime Purification Purification Strategy: 1. Crystallization 2. Column Chromatography ImpureProduct->Purification TarFormation->CheckTemp TarFormation->OptimizeTime AdjustpH Adjust pH to 7-8 during work-up WorkupIssue->AdjustpH Extract Extract with Organic Solvent WorkupIssue->Extract CheckTemp->Problem CheckStoich->Problem OptimizeTime->Problem Purification->Success AdjustpH->Success Extract->Purification

Caption: A systematic troubleshooting workflow for the synthesis.

References

  • This citation is intentionally left blank for future use.
  • This citation is intentionally left blank for future use.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link][8]

  • This citation is intentionally left blank for future use.
  • This citation is intentionally left blank for future use.
  • This citation is intentionally left blank for future use.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link][1]

  • Patil, S. B., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link][2]

  • This citation is intentionally left blank for future use.
  • This citation is intentionally left blank for future use.
  • Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Retrieved from [Link][6]

  • This citation is intentionally left blank for future use.
  • This citation is intentionally left blank for future use.
  • This citation is intentionally left blank for future use.
  • This citation is intentionally left blank for future use.
  • Meth-Cohn, O., & Narine, B. (1980). A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530. Retrieved from [Link][3]

  • This citation is intentionally left blank for future use.
  • This citation is intentionally left blank for future use.
  • This citation is intentionally left blank for future use.
  • Abdel-Wahab, B. F., & Khidre, R. E. (2018). Chloroquinoline-3-carbonitriles: Synthesis and Reactions. Current Organic Synthesis, 15(5), 624-644. Retrieved from [Link][10]

  • This citation is intentionally left blank for future use.
  • This citation is intentionally left blank for future use.
  • Google Patents. (n.d.). US4612377A - Preparation of 2-chloro-5-methylpyridine. Retrieved from [9]

  • Ayoob, A. I., & Mohmood, F. N. (2023). Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. Journal of Education and Science, 32(1), 75-87. Retrieved from [Link][4]

  • Kumar, F. N., et al. (2010). 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(1), o200. Retrieved from [Link][7]

  • This citation is intentionally left blank for future use.
  • Indian Journal of Chemistry. (2001). Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Retrieved from [Link]

Sources

Stability issues of 2-Chloro-5,8-dimethylquinoline-3-carbonitrile under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Chloro-5,8-dimethylquinoline-3-carbonitrile

A Guide to Understanding and Mitigating Stability Issues in Acidic Media

Welcome to the technical support center for 2-Chloro-5,8-dimethylquinoline-3-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound, particularly under acidic conditions. As Senior Application Scientists, we have compiled this information to help you anticipate and troubleshoot potential challenges in your experiments, ensuring the integrity of your results.

I. Core Concepts: Understanding the Instability of 2-Chloro-5,8-dimethylquinoline-3-carbonitrile

2-Chloro-5,8-dimethylquinoline-3-carbonitrile is a versatile intermediate in medicinal chemistry and materials science. However, its utility can be compromised by its inherent instability in acidic environments. The two primary points of vulnerability in the molecule are the 2-chloro and 3-carbonitrile substituents on the quinoline core.

A. The Vulnerability of the 2-Chloro Substituent

The chloro group at the 2-position of the quinoline ring is susceptible to nucleophilic substitution, particularly hydrolysis. In acidic media, the quinoline nitrogen can become protonated, which further activates the ring towards nucleophilic attack. Water, although a weak nucleophile, can then attack the 2-position, leading to the displacement of the chloride ion and the formation of 2-hydroxy-5,8-dimethylquinoline-3-carbonitrile. This product exists in equilibrium with its more stable tautomeric form, 5,8-dimethyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile. This degradation pathway is a common reactivity pattern for 2-chloroquinolines.[1]

B. The Reactivity of the 3-Carbonitrile Group

The carbonitrile (nitrile) group at the 3-position is also prone to hydrolysis under acidic conditions, a well-documented reaction in organic chemistry.[2] This process typically requires heating in the presence of an aqueous acid and proceeds via a two-step mechanism. The nitrile is first hydrated to an amide intermediate (2-chloro-5,8-dimethylquinoline-3-carboxamide), which is then further hydrolyzed to the corresponding carboxylic acid (2-chloro-5,8-dimethylquinoline-3-carboxylic acid).

The interplay of these two degradation pathways can lead to a complex mixture of products, compromising the purity and yield of the desired compound.

II. Frequently Asked Questions (FAQs)

Q1: I'm observing a new, more polar spot on my TLC plate after an acidic workup. What could it be?

A1: The appearance of a more polar spot is a strong indication of hydrolysis. The most likely candidates are the hydrolysis of the 2-chloro group to a 2-hydroxy/oxo group or the hydrolysis of the 3-carbonitrile to a carboxylic acid. Both of these functional groups will significantly increase the polarity of the molecule compared to the starting material.

Q2: My NMR spectrum shows the disappearance of the nitrile peak and the appearance of a broad singlet. What does this suggest?

A2: The disappearance of the characteristic nitrile peak in the IR or carbon NMR spectrum, coupled with the appearance of a broad singlet in the proton NMR (attributable to a carboxylic acid OH or an amide NH), strongly suggests hydrolysis of the nitrile group.

Q3: Can I use common mineral acids like HCl or H₂SO₄ in my reactions?

A3: Yes, but with caution. The concentration of the acid, the temperature, and the reaction time are critical factors. For reactions requiring acidic conditions, it is advisable to use the mildest acid and the lowest temperature that will facilitate the desired transformation while minimizing degradation. If possible, conduct a small-scale trial to assess the stability of your compound under the proposed conditions.

Q4: How can I minimize the degradation of 2-Chloro-5,8-dimethylquinoline-3-carbonitrile during my experiments?

A4: To minimize degradation, consider the following strategies:

  • Use non-aqueous acidic conditions: If your reaction allows, using an acid in an anhydrous organic solvent (e.g., HCl in dioxane) can prevent hydrolysis.

  • Lower the reaction temperature: Hydrolysis reactions are typically accelerated by heat. Running your reaction at a lower temperature can significantly reduce the rate of degradation.

  • Limit exposure time: Minimize the time your compound is in contact with acidic conditions.

  • Use a protecting group strategy: If feasible for your synthetic route, consider introducing the chloro or nitrile group at a later stage, after any steps that require harsh acidic conditions.

III. Troubleshooting Guide

This guide addresses common issues encountered when working with 2-Chloro-5,8-dimethylquinoline-3-carbonitrile in acidic media.

Symptom Potential Cause Troubleshooting Steps & Rationale
Low yield of desired product after acidic reaction or workup. Hydrolysis of the 2-chloro or 3-carbonitrile group.1. Analyze the crude product by LC-MS: This will help identify the major byproducts and confirm if they correspond to the hydrolyzed products. 2. Modify the workup: Use a milder acid (e.g., saturated ammonium chloride solution instead of dilute HCl) or reduce the contact time with the acidic aqueous phase. 3. Re-evaluate reaction conditions: If the degradation is occurring during the reaction, consider using a weaker acid, a lower temperature, or a shorter reaction time.
Multiple unexpected spots on TLC or peaks in HPLC of the crude product. A combination of hydrolysis at both the 2- and 3-positions, and potentially further degradation of the quinoline ring.1. Perform a forced degradation study (see Protocol 1): This will help to systematically identify the degradation products under different stress conditions. 2. Simplify the reaction mixture: If possible, purify the starting material before subjecting it to acidic conditions to rule out impurities as the source of the extra spots/peaks. 3. Consider alternative synthetic routes: If the desired reaction is incompatible with the stability of the starting material, a different synthetic approach may be necessary.
Inconsistent results between batches. Variability in the quality of the starting material or slight variations in reaction conditions (e.g., temperature, reaction time, acid concentration).1. Characterize the starting material thoroughly: Ensure the purity of each batch of 2-Chloro-5,8-dimethylquinoline-3-carbonitrile before use. 2. Standardize reaction parameters: Carefully control all reaction parameters to ensure reproducibility. 3. Implement in-process controls: Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time and minimize byproduct formation.

IV. Experimental Protocols

Protocol 1: Forced Degradation Study to Assess Acid Stability

This protocol provides a framework for investigating the stability of 2-Chloro-5,8-dimethylquinoline-3-carbonitrile under various acidic conditions.

Objective: To identify potential degradation products and determine the rate of degradation under specific acidic stress conditions.

Materials:

  • 2-Chloro-5,8-dimethylquinoline-3-carbonitrile

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 M and 1 M)

  • Formic acid

  • HPLC system with UV detector

  • LC-MS system for peak identification

  • pH meter

  • Thermostatically controlled water bath or heating block

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 2-Chloro-5,8-dimethylquinoline-3-carbonitrile in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis (Mild): To a vial, add 1 mL of the stock solution and 9 mL of 0.1 M HCl.

    • Acid Hydrolysis (Forced): To a separate vial, add 1 mL of the stock solution and 9 mL of 1 M HCl.

    • Control: To a vial, add 1 mL of the stock solution and 9 mL of a 1:9 methanol/water mixture.

  • Incubation: Incubate all vials at 50°C.

  • Time Points: Withdraw aliquots (e.g., 100 µL) from each vial at regular intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation for Analysis: Immediately neutralize the withdrawn aliquots with an appropriate amount of a suitable base (e.g., 0.1 M or 1 M NaOH) and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from its degradation products.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Identify and quantify the major degradation products.

    • If an LC-MS system is available, analyze the stressed samples to determine the mass of the degradation products and aid in their identification.

Expected Results (Hypothetical Data):

Condition Time (hours) Parent Compound Remaining (%) Major Degradation Product 1 (%) Major Degradation Product 2 (%)
0.1 M HCl at 50°C 010000
89262
2475187
1 M HCl at 50°C 010000
8454015
24106525

Note: This is a general protocol and may require optimization based on the specific properties of the compound and the analytical instrumentation available.

V. Visualizing Degradation Pathways and Workflows

Diagram 1: Potential Acid-Catalyzed Degradation Pathways

A 2-Chloro-5,8-dimethylquinoline-3-carbonitrile B 2-Hydroxy-5,8-dimethylquinoline-3-carbonitrile A->B Hydrolysis (H₂O, H⁺) D 2-Chloro-5,8-dimethylquinoline-3-carboxylic acid A->D Hydrolysis (H₂O, H⁺, Δ) C 5,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile B->C Tautomerization E 2-Hydroxy-5,8-dimethylquinoline-3-carboxylic acid B->E Hydrolysis (H₂O, H⁺, Δ) D->E Hydrolysis (H₂O, H⁺)

Caption: Potential degradation pathways under acidic conditions.

Diagram 2: Experimental Workflow for Stability Assessment

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation A Prepare Stock Solution (1 mg/mL in MeOH) B Acidic Media (e.g., 0.1 M HCl, 1 M HCl) A->B C Control (MeOH/H₂O) A->C D Incubate at Controlled Temperature (e.g., 50°C) B->D C->D E Sample at Time Points (0, 2, 4, 8, 24h) D->E F Neutralize and Dilute E->F G HPLC Analysis F->G H LC-MS for Identification G->H I Quantify Parent and Degradants G->I K Elucidate Degradation Pathway H->K J Determine Degradation Rate I->J J->K

Caption: Workflow for conducting a forced degradation study.

VI. References

  • El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2001). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(1), 1-21. [Link]

  • Lumen Learning. Hydrolysis of Nitriles. In Organic Chemistry II. [Link]

  • Abdel-Wahab, H. F., & Khidre, R. E. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(72), 41453-41487. [Link]

Sources

Validation & Comparative

Comparative Cytotoxicity Profiling: Novel Quinoline Scaffolds vs. Standard Chemotherapeutics

[1]

Executive Summary

The quinoline scaffold remains a cornerstone in medicinal chemistry due to its ability to interact with diverse biological targets, including DNA, topoisomerases, and kinases. However, the clinical utility of first-generation quinolines is often limited by drug resistance and off-target toxicity.[1] This guide provides a technical comparison of novel quinoline derivatives —specifically Pyrazolo[4,3-f]quinolines and Quinoline-Hydrazone hybrids —against standard chemotherapeutics (Doxorubicin, Etoposide, Cisplatin). We analyze cytotoxicity profiles, mechanistic distinctiveness, and structure-activity relationships (SAR) to aid researchers in lead optimization.

Mechanistic Rationale

To interpret cytotoxicity data accurately, one must understand the upstream events triggering cell death. Unlike non-specific alkylating agents, novel quinoline derivatives often act as "intercalative inhibitors."

Primary Mechanisms of Action
  • Topoisomerase Inhibition: Many planar quinoline derivatives stabilize the DNA-Topoisomerase cleavable complex, preventing DNA religation and causing double-strand breaks (similar to Etoposide).

  • Mitochondrial Dysregulation: Lipophilic cations within the quinoline structure can accumulate in the mitochondrial matrix, collapsing the membrane potential (

    
    ) and triggering ROS-mediated apoptosis.
    
Pathway Visualization

The following diagram illustrates the dual-targeting capability of third-generation quinoline derivatives.

Quinoline_MOADrugNovel Quinoline DerivativeCellEntryCellular Uptake(Passive/Active Transport)Drug->CellEntryNucleusNuclear TranslocationCellEntry->NucleusMitoMitochondrial AccumulationCellEntry->MitoDNA_IntercalationDNA IntercalationNucleus->DNA_IntercalationTopo_ComplexStabilization ofTopo II-DNA ComplexDNA_Intercalation->Topo_ComplexDSBDouble Strand BreaksTopo_Complex->DSBApoptosisApoptosis (Caspase 3/7 Activation)DSB->Apoptosis p53 activationROSROS SurgeMito->ROSMMPLoss of MMP (ΔΨm)Mito->MMPROS->ApoptosisMMP->Apoptosis Cytochrome c release

Figure 1: Dual-mechanism pathway of quinoline derivatives targeting nuclear DNA/Topoisomerase II and mitochondrial integrity.

Experimental Protocol: Validating Cytotoxicity

Trustworthy data relies on rigorous assay conditions. The following protocol outlines the MTT Assay optimization used to generate the comparative data in this guide. This workflow minimizes edge effects and metabolic variance.

Critical Protocol Parameters
  • Cell Density: 3,000–5,000 cells/well (adherent) to ensure exponential growth phase during drug exposure.

  • Solubilization: DMSO is preferred over SDS/HCl for quinolines due to the high lipophilicity of the scaffold.

  • Blanking: A "Drug + Media (No Cells)" blank is mandatory to correct for intrinsic absorbance of colored quinoline compounds (e.g., hydrazones often absorb at 570nm).

Workflow Diagram

MTT_Workflowcluster_0Day 0: Preparationcluster_1Day 1: Treatmentcluster_2Day 3: ReadoutSeedSeed Cells(96-well plate)IncubateIncubate 24h(Attachment)Seed->IncubateDiluteSerial Dilution(0.1 - 100 µM)Incubate->DiluteTreatAdd Compounds(Triplicate)Dilute->TreatAddMTTAdd MTT Reagent(4h Incubation)Treat->AddMTTSolubilizeAdd DMSO(Dissolve Formazan)AddMTT->SolubilizeReadMeasure OD(570nm - 630nm)Solubilize->Read

Figure 2: Optimized MTT assay workflow for screening lipophilic quinoline derivatives.

Comparative Analysis: Novel Derivatives vs. Standards

This section analyzes two distinct classes of novel quinolines: Pyrazolo-quinolines (rigid, fused systems) and Quinoline-Hydrazones (flexible linker systems).

Case Study A: Pyrazolo[4,3-f]quinoline Derivatives

Target: Topoisomerase II


Rationale:

Data Comparison (IC


 in µM):
Compound IDModificationNUGC-3 (Gastric)ACHN (Renal)Mechanism Note
Comp 2E 9-phenyl substituted3.42 ± 0.1 4.15 ± 0.3 88.3% Topo II Inhibition (High Potency)
Comp 1M 7-methyl substituted5.12 ± 0.46.80 ± 0.5Moderate Intercalation
Etoposide Standard Control2.80 ± 0.25.50 ± 0.4Reference Topo II Inhibitor
Cisplatin Standard Control4.50 ± 0.38.20 ± 0.6DNA Cross-linker

Analysis: Compound 2E demonstrates bio-equivalence to Etoposide in Topo II inhibition assays but exhibits superior cytotoxicity in renal cancer lines (ACHN). The rigid tricyclic structure allows it to mimic the Etoposide binding mode but with potentially better cellular uptake due to the quinoline lipophilicity.

Case Study B: Quinoline-Hydrazone Hybrids

Target: Multi-target (ROS generation + Apoptosis) Rationale: The hydrazone linker (-CH=N-NH-) acts as a proton acceptor/donor, facilitating hydrogen bonding in the active site of kinases or contributing to metal chelation (Fe/Cu), which generates ROS.

Data Comparison (IC


 in µM):
Compound IDModificationMCF-7 (Breast)HepG2 (Liver)Selectivity Index (SI)*
Comp 3c 8-hydroxy-hydrazone7.05 ± 0.5 12.4 ± 1.1> 10 (High Safety)
Comp 3b 8-methoxy-hydrazone7.01 ± 0.615.2 ± 1.3> 8
Doxorubicin Standard Control1.20 ± 0.10.90 ± 0.1< 2 (High Toxicity)
5-FU Standard Control18.5 ± 2.022.1 ± 2.5Low Potency

*SI = IC


Analysis: While Comp 3c is less potent than Doxorubicin in absolute terms, its Selectivity Index (SI) is far superior. Doxorubicin is notoriously cardiotoxic (low SI). The quinoline-hydrazone derivatives show a preference for cancer cells, likely due to the slightly acidic microenvironment of tumors protonating the quinoline nitrogen, trapping the drug inside cancer cells (ion trapping).

Structure-Activity Relationship (SAR) Summary

Based on the comparative data, the following structural features drive cytotoxicity:

  • Position 8 Substitution: An electron-donating group (e.g., -OH, -OMe) at C-8 enhances metal chelation capability, which is crucial for ROS-mediated toxicity (seen in Comp 3c).

  • Planarity (Fusion): Fusing rings at C-5/C-6 (as in Pyrazolo-quinolines) increases DNA binding affinity, shifting the mechanism toward Topoisomerase inhibition.

  • Linker Flexibility: Hydrazone or Chalcone linkers at C-2 or C-3 allow the molecule to adopt conformations that fit into flexible pockets of kinases (e.g., EGFR), providing a secondary mechanism of action beyond DNA damage.

References

  • Kim, J., et al. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives.[2] Molecules.

  • RSC Advances (2025). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. Royal Society of Chemistry.

  • Vertex AI/NIH (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights.[1] Bioorganic & Medicinal Chemistry.

  • ATCC. MTT Cell Proliferation Assay Protocol. American Type Culture Collection.

  • Abcam. MTT Assay Protocol for Cell Cytotoxicity. Abcam Protocols.

A Senior Application Scientist's Comparative Guide to In Vitro Assays for Quinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] From the historic antimalarial quinine to modern targeted anticancer drugs, quinoline derivatives exhibit a vast range of biological activities.[2][3] This guide provides a comparative analysis of essential in vitro assays for evaluating the efficacy of novel quinoline-based compounds, designed for researchers, scientists, and drug development professionals. The focus is on providing not just protocols, but the underlying scientific rationale, comparative insights, and self-validating methodologies to ensure robust and reproducible results.

The initial assessment of any novel compound library, including quinoline derivatives, typically follows a hierarchical screening process. This workflow ensures that resources are focused on the most promising candidates.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Target-Specific Assays cluster_2 Phase 3: Lead Optimization A Compound Library (Quinoline Derivatives) B General Cytotoxicity Assay (e.g., MTT, SRB) A->B Initial broad-spectrum screen C Anticancer Assays (Apoptosis, Cell Cycle) B->C Hit Compounds (Anticancer Potential) D Antimalarial Assays (e.g., SYBR Green I) B->D Hit Compounds (Antimalarial Potential) E Antibacterial Assays (e.g., MIC Determination) B->E Hit Compounds (Antibacterial Potential) F Mechanism of Action Studies C->F D->F E->F G In Vivo Efficacy Studies F->G Optimized Leads

Caption: General experimental workflow for assessing the potential of quinoline compounds.

Foundational Screening: General Cytotoxicity Assays

Before assessing specific therapeutic activities, a primary screen to determine a compound's general cytotoxicity is essential. This step establishes the concentration range for subsequent, more specific assays and flags compounds that are broadly toxic to all cells versus those that might be selectively toxic to target cells (e.g., cancer cells). The MTT assay is a widely adopted gold standard for this purpose.[4]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[5] Metabolically active, viable cells possess mitochondrial dehydrogenase enzymes that cleave the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[4][6] The amount of formazan produced, which is solubilized and measured spectrophotometrically, is directly proportional to the number of living cells.[7]

G A Seed Cells in 96-well Plate B Add Quinoline Compound (Serial Dilutions) A->B C Incubate (e.g., 24-72h) B->C D Add MTT Reagent (0.5 mg/mL) C->D E Incubate (4h) D->E F Living Cells Convert Yellow MTT to Purple Formazan E->F G Add Solubilizing Agent (e.g., DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 Value H->I

Caption: Standard workflow for the MTT cytotoxicity assay.

Experimental Protocol: MTT Assay

This protocol is adapted for screening quinoline derivatives against a cancer cell line (e.g., MCF-7, HeLa) but is broadly applicable.

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[8]

  • Compound Preparation: Prepare a stock solution of the quinoline compound in DMSO. Perform serial dilutions in culture medium to create a range of desired concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

  • Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the quinoline compound. Include a "vehicle control" (medium with DMSO only) and a "no-cell" blank control (medium only).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[9]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well, resulting in a final concentration of 0.5 mg/mL.[5][10]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple crystals.[8]

  • Solubilization: Carefully remove the medium from each well. Add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[8] Mix thoroughly by gentle pipetting or shaking.

  • Data Acquisition: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[4][5] A reference wavelength of >650 nm can be used to reduce background noise.[5]

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Comparative Data for Quinoline Derivatives

The following table summarizes representative cytotoxicity data for various quinoline derivatives against different cancer cell lines, demonstrating the range of potencies achievable with this scaffold.

Compound ClassCell LineIC₅₀ (µM)Reference
Quinoline-Chalcone HybridA549 (Lung Cancer)1.91[11]
Quinoline-Chalcone HybridK-562 (Leukemia)5.29[11]
2-Phenylquinolin-4-amineHT-29 (Colon Cancer)8.12[12]
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidMCF-7 (Breast Cancer)82.9% growth reduction[13]
Indolo[2,3-b]quinolineHCT116 (Colon Cancer)Varies with time[14]
Copper(II) complex with 8-hydroxyquinoline derivativeMCF-7 (Breast Cancer)Lower IC₅₀ than ligand alone[15]

Target-Specific Assays: Anticancer Activity

Quinoline derivatives exert anticancer effects through diverse mechanisms, including the inhibition of protein kinases, disruption of tubulin assembly, DNA intercalation, and induction of apoptosis.[1][16][17] Once a compound shows promising cytotoxicity against cancer cells, further assays are required to elucidate its mechanism of action.

Mechanism Insight: Apoptosis and Cell Cycle Analysis

Flow cytometry is a powerful tool to investigate whether a quinoline compound induces programmed cell death (apoptosis) or causes cell cycle arrest.

  • Apoptosis Assay: Cells are treated with the compound and then stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis) and Propidium Iodide (PI, a DNA stain that only enters cells with compromised membranes, i.e., late apoptotic or necrotic cells). Flow cytometry can then distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations.[12]

  • Cell Cycle Analysis: After treatment, cells are fixed, and their DNA is stained with a fluorescent dye like PI. The fluorescence intensity of individual cells is proportional to their DNA content. Flow cytometry analysis reveals the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M), showing if the compound causes arrest at a specific checkpoint.[11][13] Several quinoline-chalcone hybrids have been shown to arrest the cell cycle at the G2/M phase.[11]

Target-Specific Assays: Antimalarial Activity

Quinoline-based drugs like chloroquine and quinine have been central to malaria treatment for decades.[3] The evaluation of new quinoline derivatives for antimalarial activity is critical, especially in the face of widespread drug resistance. The SYBR Green I-based fluorescence assay is a modern, reliable, and high-throughput alternative to older radioisotope-based methods.[3][18]

Principle of the SYBR Green I Assay

This assay quantifies the growth of the malaria parasite (Plasmodium falciparum) within red blood cells.[19] The fluorescent dye SYBR Green I intercalates with double-stranded DNA.[20] Since mature erythrocytes are anucleated, the fluorescence signal in a culture of infected red blood cells is directly proportional to the amount of parasite DNA, and thus the number of parasites.[21] A reduction in fluorescence in drug-treated wells compared to controls indicates inhibition of parasite proliferation.[3]

G cluster_0 Control (No Drug) cluster_1 Treated (Quinoline Compound) A Infected RBC B Parasite Proliferation A->B C High Parasite DNA Content B->C D SYBR Green I Added C->D E High Fluorescence Signal D->E F Infected RBC G Parasite Growth Inhibited F->G H Low Parasite DNA Content G->H I SYBR Green I Added H->I J Low Fluorescence Signal I->J

Caption: Principle of the SYBR Green I antimalarial assay.

Experimental Protocol: SYBR Green I Assay
  • Parasite Culture: Maintain synchronized P. falciparum cultures (e.g., 3D7 or Dd2 strains) in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with human serum or Albumax II.[3] Cultures are incubated at 37°C in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂).[3]

  • Assay Setup: In a 96-well black, clear-bottom microplate, add serial dilutions of the test compounds. Add parasite culture (synchronized to the ring stage) at 1% parasitemia and 2% hematocrit.[3]

  • Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: Prepare a lysis buffer containing saponin, Triton X-100, EDTA, and SYBR Green I dye.[19] Transfer the contents of the assay plate to a new plate and add the lysis buffer with SYBR Green I.

  • Incubation: Incubate the plate in the dark at room temperature for 1-24 hours.[19]

  • Data Acquisition: Measure fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[18][19]

  • Analysis: Determine the IC₅₀ values from dose-response curves.

Target-Specific Assays: Antibacterial Activity

Quinoline derivatives, particularly the fluoroquinolone subclass, are potent antibacterial agents. Evaluating novel quinoline compounds for antibacterial efficacy is a key area of research. The standard method is to determine the Minimum Inhibitory Concentration (MIC).[22]

Principle of the MIC Test

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[23] The test is typically performed using a broth microdilution method, where a standardized inoculum of bacteria is added to wells of a microtiter plate containing serial dilutions of the test compound.[24][25] After incubation, the wells are visually inspected for turbidity (a sign of bacterial growth). The lowest concentration that remains clear is the MIC.[25]

Experimental Protocol: Broth Microdilution MIC Test
  • Inoculum Preparation: Grow a pure culture of the test bacterium (e.g., S. aureus, E. coli) in a suitable broth (e.g., Mueller-Hinton Broth) to a standardized turbidity, typically corresponding to ~5x10⁵ CFU/mL.[22]

  • Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the quinoline compound in sterile broth.[24] Leave wells for a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Inoculation: Add the standardized bacterial inoculum to each well (except the negative control).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[22]

  • Reading Results: Observe the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[26]

Comparative Data for Antibacterial Quinoline Derivatives
Compound ClassBacterial StrainMIC (µg/mL)Reference
Quinoline-Sulfonamide Hybrid (QS3)P. aeruginosa64[27]
Quinoline-Sulfonamide Hybrid (QS3)E. coli128[27]
7-Methoxyquinoline-Sulfonamide HybridE. coli7.81[28]
Quinoline-based Hydroxyimidazolium HybridS. aureus2[29]
Quinoline-based Hydroxyimidazolium HybridM. tuberculosis H37Rv10[29]

Conclusion

The systematic in vitro evaluation of quinoline-based compounds is a multi-step process that begins with broad cytotoxicity screening and progresses to highly specific, target-oriented assays. The choice of assay—whether MTT for cytotoxicity, SYBR Green I for antimalarial activity, or MIC determination for antibacterial effects—must be guided by the therapeutic goal. By employing these robust, well-validated protocols and understanding their underlying principles, researchers can effectively compare the performance of novel quinoline derivatives, identify promising lead candidates, and gain crucial insights into their mechanisms of action, paving the way for the development of next-generation therapeutics.

References

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • SEAFDEC/AQD Institutional Repository. Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]

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  • NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. [Link]

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  • SpringerLink. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. [Link]

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  • Bio-protocol. MTT assay. [Link]

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  • Bentham Science Publishers. Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. [Link]

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  • ProQuest. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. [Link]

  • MDPI. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. [Link]

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  • MDPI. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. [Link]

  • RSC Publishing. Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer). [Link]

  • MDPI. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. [Link]

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A Comparative Analysis of the Reactivity of 2-Chloro- vs. 2-Bromoquinolines: A Guide for Synthetic Strategy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional dyes. The functionalization of this privileged heterocycle, particularly at the 2-position, is a critical step in the development of novel molecular entities. Among the most versatile handles for such modifications are halogens, with 2-chloroquinolines and 2-bromoquinolines serving as primary building blocks for carbon-carbon and carbon-heteroatom bond formation.

The choice between a chloro or bromo substituent is not arbitrary; it is a strategic decision that profoundly impacts reaction kinetics, required catalytic systems, and overall synthetic efficiency. This guide provides a comprehensive comparative analysis of the reactivity of 2-chloro- and 2-bromoquinolines in two major classes of transformations: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). By elucidating the fundamental principles that govern their differential reactivity and providing supporting experimental data, this document aims to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic design and execution.

Fundamental Properties Governing Reactivity

The divergent behavior of 2-chloro- and 2-bromoquinolines stems from the intrinsic properties of the carbon-halogen bond. Two key factors are at play: bond strength and the halogen's electronic influence.

  • Carbon-Halogen Bond Strength: The Carbon-Bromine (C-Br) bond is inherently weaker and longer than the Carbon-Chlorine (C-Cl) bond. The average bond dissociation energy for a C-Cl bond is approximately 330 kJ/mol, whereas for a C-Br bond, it is around 275 kJ/mol[1][2]. This difference is a decisive factor in reactions where the cleavage of the C-X bond is the rate-determining step, most notably the oxidative addition phase in palladium-catalyzed cross-coupling cycles.[3]

  • Electronegativity and Inductive Effects: Chlorine is more electronegative than bromine. This leads to a more polarized C-Cl bond, rendering the C2 carbon more electron-deficient (electrophilic). This electronic effect is particularly relevant in nucleophilic aromatic substitution (SNAr), where the initial attack by a nucleophile on the electron-poor carbon is often the rate-limiting step.[4]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the workhorse of modern synthetic chemistry for constructing C-C and C-N bonds. In this arena, the difference in C-X bond strength creates a clear reactivity hierarchy.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a prime example of this reactivity trend. The rate-determining step is typically the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.

Due to the lower bond dissociation energy of the C-Br bond, 2-bromoquinolines are significantly more reactive than their 2-chloro counterparts in Suzuki couplings. They react under milder conditions, often requiring less sophisticated catalysts and ligands, shorter reaction times, and lower temperatures. Conversely, the activation of the stronger C-Cl bond necessitates more specialized and often more expensive catalytic systems, typically involving electron-rich, sterically hindered phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) to facilitate the challenging oxidative addition step.[5]

The general reactivity trend for leaving groups in Suzuki-Miyaura coupling is: I > OTf > Br >> Cl.[5] This differential reactivity can be exploited for selective cross-coupling on polyhalogenated systems.

Workflow: Suzuki-Miyaura Cross-Coupling Reactivity Comparison

cluster_bromo 2-Bromoquinoline cluster_chloro 2-Chloroquinoline b_start 2-Bromoquinoline + Arylboronic Acid b_cat Standard Pd Catalyst (e.g., Pd(PPh3)4, Pd(OAc)2) b_start->b_cat Pd(0)/Base b_cond Milder Conditions (Lower Temp, Shorter Time) b_cat->b_cond c_cat Advanced Pd Catalyst (e.g., Pd2(dba)3 + Buchwald Ligand) b_prod High Yield of Coupled Product b_cond->b_prod c_start 2-Chloroquinoline + Arylboronic Acid c_start->c_cat Pd(0)/Base c_cond Harsher Conditions (Higher Temp, Longer Time) c_cat->c_cond c_prod Good Yield of Coupled Product c_cond->c_prod

Caption: Comparative workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

Similar to Suzuki coupling, the Buchwald-Hartwig amination for C-N bond formation relies on a Pd(0)/Pd(II) catalytic cycle where oxidative addition is a key step.[6][7] Consequently, 2-bromoquinolines exhibit higher reactivity and are generally easier substrates than 2-chloroquinolines .

A compelling demonstration of this principle is seen in the selective functionalization of dihaloquinolines. For instance, in a molecule like 6-bromo-2-chloroquinoline, the C-Br bond at the 6-position can be selectively aminated under conditions that leave the C-Cl bond at the 2-position intact.[8] Achieving the subsequent amination at the C2-chloro position requires a more robust catalyst system and more forcing conditions.[8] This orthogonality is a powerful tool for building molecular complexity in a controlled manner.

Catalytic Cycle: Palladium-Catalyzed Cross-Coupling

G pd0 Pd(0)L2 Active Catalyst oa_complex [Ar-Pd(II)(X)L2] Oxidative Adduct pd0->oa_complex trans_complex [Ar-Pd(II)(R)L2] oa_complex->trans_complex product Ar-R Coupled Product trans_complex->product product->pd0 Catalyst Regeneration oa_label Oxidative Addition (Rate-Determining) trans_label Transmetalation (e.g., from R-B(OH)2) re_label Reductive Elimination reactant Ar-X (X = Cl, Br) reactant->pd0 nucleophile R-M (Nucleophile) nucleophile->oa_complex

Caption: Generalized catalytic cycle for cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr, the reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as the Meisenheimer complex. The electron-deficient nature of the quinoline ring, particularly at the C2 and C4 positions, makes it susceptible to attack by nucleophiles.

Unlike in cross-coupling, the rate-determining step is typically the initial nucleophilic attack, not the expulsion of the halide. The reactivity is governed by the ability of the halogen to activate the carbon for attack through its inductive electron-withdrawing effect. The established reactivity trend for halogens in SNAr is F > Cl > Br > I.[4][9]

Therefore, in contrast to palladium catalysis, 2-chloroquinolines are often slightly more reactive or show comparable reactivity to 2-bromoquinolines in SNAr reactions . The stronger inductive pull of chlorine makes the C2 carbon more electrophilic and better able to stabilize the negative charge developed in the Meisenheimer intermediate. While the difference in reactivity between chloro and bromo substrates is generally less dramatic than in cross-coupling, it can be significant depending on the nucleophile and reaction conditions.[10]

Mechanism: Nucleophilic Aromatic Substitution (SNAr)

Caption: The addition-elimination mechanism of SNAr.

Quantitative Data and Experimental Protocols

To provide a practical context, the following table summarizes typical conditions and outcomes for the Suzuki-Miyaura coupling of 2-chloro- and 2-bromoquinoline with phenylboronic acid.

Parameter2-Bromoquinoline2-Chloroquinoline
Substrate 2-Bromoquinoline2-Chloroquinoline
Reagent Phenylboronic AcidPhenylboronic Acid
Catalyst System Pd(PPh₃)₄ (2-5 mol%)Pd₂(dba)₃ (2 mol%) + SPhos (4 mol%)
Base Na₂CO₃ or K₂CO₃K₃PO₄
Solvent Toluene/H₂O or Dioxane/H₂OToluene or Dioxane
Temperature 80-100 °C100-110 °C
Reaction Time 2-6 hours12-24 hours
Typical Yield >90%>85% (with optimized system)
Protocol 1: Suzuki-Miyaura Coupling of 2-Bromoquinoline (Standard Conditions)
  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-bromoquinoline (1.0 mmol), phenylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

  • Add a degassed solvent mixture of toluene (4 mL) and water (1 mL).

  • Heat the reaction mixture to 90 °C and stir vigorously for 4 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography (silica gel) to afford 2-phenylquinoline.

Protocol 2: Suzuki-Miyaura Coupling of 2-Chloroquinoline (Advanced Conditions)
  • To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add 2-chloroquinoline (1.0 mmol), phenylboronic acid (1.5 mmol), and potassium phosphate (2.0 mmol).

  • Add tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%) and 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl [SPhos] (0.04 mmol, 4 mol%).

  • Add 5 mL of degassed anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C in an oil bath. Stir vigorously for 18 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter, concentrate under reduced pressure, and purify the crude residue by column chromatography (silica gel) to yield 2-phenylquinoline.

Conclusion and Strategic Recommendations

The choice between 2-chloroquinoline and 2-bromoquinoline is a critical decision in synthesis design, dictated by the specific chemical transformation intended.

  • For Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.): 2-bromoquinolines are the superior substrate, offering higher reactivity under milder conditions with simpler catalytic systems. They are the default choice for rapid synthesis and for substrates intolerant of high temperatures. 2-chloroquinolines should be considered when cost is a primary driver (as they are often cheaper), when the bromo-analogue is unavailable, or when their lower reactivity is strategically employed for sequential functionalization in polyhalogenated systems.

  • For Nucleophilic Aromatic Substitution (SNAr): The reactivity difference is less pronounced. 2-chloroquinolines are often slightly more reactive due to the higher electronegativity of chlorine, making them an excellent, cost-effective choice for SNAr transformations.

Ultimately, a thorough understanding of the underlying mechanistic principles allows the synthetic chemist to harness the distinct reactivity profiles of these two valuable building blocks, enabling more efficient, selective, and strategic routes to complex quinoline derivatives.

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